GNF-6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(7-amino-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVLMQTXUWMUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Allosteric Inhibition of Bcr-Abl
It appears there may be a typographical error in the query for "GNF-6," as extensive searches did not yield a specific compound with this designation. However, the Genomics Institute of the Novartis Research Foundation (GNF) has developed a well-known series of compounds, including GNF-2, GNF-5, and GNF-7, which are potent and selective inhibitors of the Bcr-Abl tyrosine kinase. This guide will focus on the mechanism of action of these representative GNF compounds, which are understood to be allosteric inhibitors of Bcr-Abl.
GNF-2, GNF-5, and GNF-7 are notable for their non-ATP competitive mechanism of action.[1][2] Unlike many kinase inhibitors that bind to the highly conserved ATP-binding site, these GNF compounds bind to the myristate-binding pocket of the Abl kinase domain.[1][3] This allosteric inhibition offers a high degree of selectivity for Bcr-Abl.[1][4]
The binding of GNF compounds to the myristate-binding pocket induces a conformational change in the Abl kinase domain, locking it in an inactive state.[1] This prevents the kinase from adopting the active conformation necessary for substrate phosphorylation, thereby inhibiting its downstream signaling. This mechanism is distinct from ATP-competitive inhibitors and can be effective against certain mutations that confer resistance to those inhibitors.[5]
Signaling Pathways Modulated by GNF Bcr-Abl Inhibitors
The primary target of these GNF compounds is the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myelogenous Leukemia (CML). By inhibiting Bcr-Abl, these compounds effectively shut down the aberrant signaling pathways that drive the proliferation and survival of CML cells.
Key downstream signaling pathways affected include:
-
STAT5 Signaling: GNF-2 has been shown to significantly decrease the phosphorylation of STAT5, a critical downstream effector of Bcr-Abl that promotes cell proliferation and survival.[1]
-
AKT/mTOR Signaling: GNF-7 has been demonstrated to suppress the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6]
-
CrkL Phosphorylation: GNF-2 inhibits the tyrosine phosphorylation of CrkL, a major substrate of Bcr-Abl and a key adapter protein in its signaling network.[1]
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cells.[1][2]
References
A Technical Guide to the Target Identification and Validation of GNF-7, a Multi-Targeted Kinase Inhibitor
Disclaimer: Initial searches for a specific molecule designated "GNF-6" did not yield a publicly documented compound with extensive target identification and validation data. The "GNF" prefix is utilized by the Genomics Institute of the Novartis Research Foundation (GNF) for a variety of compounds. This guide will therefore focus on a well-characterized GNF compound, GNF-7 , as a detailed example to fulfill the core requirements of an in-depth technical guide on the target identification and validation of a GNF-designated small molecule.
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action of GNF-7, a potent, multi-targeted kinase inhibitor. The document details the quantitative data supporting its activity, the experimental protocols for its validation, and the signaling pathways it modulates.
GNF-7: A Multi-Targeted Kinase Inhibitor
GNF-7 has been identified as a potent inhibitor of several kinases implicated in cancer, demonstrating a polypharmacological profile that is advantageous in overcoming drug resistance. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), BRAF (v-raf murine sarcoma viral oncogene homolog B1), Fibroblast Growth Factor Receptor 4 (FGFR4), and the Bcr-Abl fusion protein.[1][2][3]
Target Profile of GNF-7
GNF-7 has demonstrated significant inhibitory activity against wild-type and mutant forms of its target kinases.
-
FLT3: GNF-7 is a potent inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutation (FLT3-ITD), which is a common driver in Acute Myeloid Leukemia (AML).[2][4] It has also shown efficacy against mutations that confer resistance to other FLT3 inhibitors, such as the F691L mutation.[2]
-
BRAF: GNF-7 is a pan-class BRAF inhibitor, meaning it can inhibit all three classes of BRAF mutants (I, II, and III).[3] This is a significant advantage over inhibitors like vemurafenib, which are only effective against Class I mutants.[3]
-
FGFR4: GNF-7 has been identified as a highly potent inhibitor of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[5]
-
Bcr-Abl: GNF-7 is also a potent inhibitor of the wild-type Bcr-Abl and the T315I mutant, a common resistance mutation in Chronic Myeloid Leukemia (CML).[1]
Quantitative Data: Inhibitory Activity of GNF-7
The following tables summarize the in vitro inhibitory activity of GNF-7 against its primary targets and in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of GNF-7
| Target Kinase | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 133 |
| Bcr-Abl (T315I mutant) | 61 |
Data sourced from TargetMol product information.[1]
Table 2: Anti-proliferative Activity of GNF-7 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| Ba/F3 | Pro-B | Bcr-Abl (Wild-Type) | < 11 |
| Ba/F3 | Pro-B | Bcr-Abl (T315I mutant) | < 11 |
| MOLM-13 | AML | FLT3-ITD | Potent Inhibition |
| MV4-11 | AML | FLT3-ITD | Potent Inhibition |
| A375 | Melanoma | BRAF V600E (Class I) | Stronger than vemurafenib |
| C8161 | Melanoma | BRAF V600E (Class I) | Stronger than vemurafenib |
| H1755 | Lung Cancer | BRAF G464E/G469A (Class II) | Stronger than vemurafenib |
| H1666 | Lung Cancer | BRAF G466V (Class III) | Stronger than vemurafenib |
| Colo205 | Colon Cancer | BRAF V600E | 5 |
| SW620 | Colon Cancer | BRAF V600E | 1 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways Modulated by GNF-7
GNF-7 exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.
FLT3 Signaling Pathway
Mutated FLT3, particularly FLT3-ITD, leads to constitutive activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways, promoting leukemia cell proliferation and survival.[2] GNF-7's inhibition of FLT3 blocks these downstream signals.
Caption: GNF-7 inhibits the constitutively active FLT3-ITD receptor.
BRAF/MAPK Signaling Pathway
BRAF mutations lead to the constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell growth in melanoma and other cancers.[6][7] GNF-7's ability to inhibit all classes of BRAF mutants effectively shuts down this pathway.
Caption: GNF-7 inhibits all classes of mutant BRAF in the MAPK pathway.
FGFR4 Signaling Pathway
Aberrant FGFR4 signaling, often driven by its ligand FGF19, activates downstream pathways like RAS-RAF-MAPK and PI3K-AKT, promoting tumorigenesis.[8]
References
- 1. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 2. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first small molecules capable of strongly suppressing proliferation of cancer cells harboring BRAF class I/II/III mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Ambiguity of "GNF-6": A Challenge in Chemical Identification
The designation "GNF-6" does not correspond to a unique, publicly documented chemical entity, making a detailed technical guide on its structure, properties, and biological activity impossible to compile at this time. Searches for "this compound" yield information on a variety of similarly named compounds and materials, leading to significant ambiguity.
A comprehensive search of chemical databases and scientific literature reveals several distinct molecules with "GNF" prefixes, including GNF-2, GNF-5, GNF-351, and GNF-6231. For instance, GNF-2 is identified as 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide, a compound with a defined chemical structure and molecular formula of C18H13F3N4O2[1]. Similarly, GNF-5 is documented with the chemical name N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide and a molecular formula of C20H17F3N4O3[2][3]. These examples highlight the specificity of nomenclature within this series of compounds, a specificity that is absent for the term "this compound."
Furthermore, the acronym "GNF" is also used to refer to Graphene Nanoflakes, which are carbon-based nanomaterials with applications in drug delivery and bio-imaging[4][5]. This adds another layer of complexity, as "this compound" could potentially refer to a specific formulation or functionalization of these nanoflakes. However, no specific "this compound" variant is described in the available literature.
Without a precise chemical identifier such as a CAS number, IUPAC name, or a definitive structural representation, any attempt to provide information on "this compound" would be speculative and likely inaccurate. Researchers and scientists seeking information on a specific compound are urged to use precise identifiers to avoid confusion and ensure the accuracy of the information retrieved.
Due to the ambiguous nature of the term "this compound," this guide cannot provide the requested in-depth technical information, including chemical properties, experimental protocols, and signaling pathway diagrams. Further clarification on the specific chemical entity of interest is required to proceed with a detailed analysis.
References
An In-depth Technical Guide to the Biological Activity and Pathways of GNF-6
This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and relevant signaling pathways of GNF-6, a potent and specific ATP-competitive kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research, particularly in the context of Chronic Myelogenous Leukemia (CML).
Introduction to this compound
This compound is a small molecule inhibitor targeting the BCR-ABL tyrosine kinase.[1][2][3] A key characteristic of this compound is its ability to inhibit the T315I "gatekeeper" mutant of BCR-ABL, a mutation that confers resistance to first-generation tyrosine kinase inhibitors such as imatinib.[2][3] this compound functions as a Type-II kinase inhibitor, which locks the kinase in an inactive conformation.[1][2][4]
Quantitative Biological Activity of this compound
The inhibitory activity of this compound has been quantified against various forms of the ABL kinase and in cellular assays. The following table summarizes the key IC50 values reported in the literature.
| Target | Assay Type | IC50 Value | Reference |
| c-ABL-T334I | Biochemical Assay | 0.25 µM | [1] |
| BCR-ABL | Biochemical Assay | 0.09 µM | [1] |
| BCR-ABL-T315I | Biochemical Assay | 0.590 µM | [1] |
| Wild-type BCR-ABL | Ba/F3 Cellular Proliferation | < 5 nM | [2][3] |
| BCR-ABL-T315I | Ba/F3 Cellular Proliferation | 303 nM | [2][3] |
| T315I-Bcr-Abl | Cellular Kinase Autophosphorylation | 243 nM | [2][3] |
| Untransformed Ba/F3 Cells | Cellular Proliferation | 1.7 µM | [2][3] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation of the ABL kinase domain.[1][4] This binding mode is characteristic of Type-II kinase inhibitors. By stabilizing the inactive state, this compound disrupts the assembly of the hydrophobic spine, which is a network of hydrophobic interactions crucial for kinase activity.[1][4] This prevents the kinase from adopting its active conformation, thereby blocking its downstream signaling.
The primary signaling pathway inhibited by this compound is the BCR-ABL pathway, which is constitutively active in CML and drives uncontrolled cell proliferation and survival. The diagram below illustrates the mechanism of this compound action within this pathway.
Caption: Mechanism of this compound as a Type-II inhibitor of ABL kinase.
The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by this compound.
Caption: The BCR-ABL signaling pathway and its inhibition by this compound.
Experimental Protocols
A key experimental system for evaluating the cellular activity of this compound and other BCR-ABL inhibitors is the Ba/F3 cell line model.[2][3] Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for its survival and proliferation.
Principle: Wild-type Ba/F3 cells require IL-3 for survival.[2][3] When these cells are transformed with the BCR-ABL oncogene, they become IL-3 independent and can proliferate in the absence of this cytokine.[2][3] A selective inhibitor of BCR-ABL will inhibit the proliferation of BCR-ABL-transformed Ba/F3 cells in the absence of IL-3 but will have a minimal effect on the proliferation of untransformed Ba/F3 cells grown in the presence of IL-3.[2][3] This differential effect is used to determine the potency and selectivity of the inhibitor.
Methodology:
-
Cell Culture:
-
Maintain wild-type Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3.
-
Maintain BCR-ABL-transformed Ba/F3 cells (including wild-type and T315I mutant) in the same medium but without IL-3.
-
-
Assay Setup:
-
Plate Ba/F3 cells (both wild-type and BCR-ABL transformed) in 96-well plates at a density of approximately 5,000 cells per well.
-
For wild-type Ba/F3 cells, the medium should contain IL-3. For BCR-ABL transformed cells, the medium should be IL-3-free.
-
Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
The following diagram outlines the workflow for the Ba/F3 cell-based assay.
Caption: Workflow for the Ba/F3 cell-based proliferation assay.
Conclusion
This compound is a significant research tool and a lead compound in the development of inhibitors for drug-resistant CML. Its ability to inhibit the T315I gatekeeper mutant of BCR-ABL by binding to the inactive "DFG-out" conformation highlights a successful strategy in overcoming kinase inhibitor resistance. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Targeted Therapy (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
GNF-6: A Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of GNF-6, a potent and selective ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I "gatekeeper" mutant. This compound, also identified as compound 14 in foundational research, demonstrates significant promise in overcoming resistance to earlier-generation Bcr-Abl inhibitors.
In Vitro Studies
This compound has been evaluated in a series of in vitro assays to determine its inhibitory activity against wild-type and various mutant forms of the Bcr-Abl kinase. The primary assays utilized were cellular proliferation assays using Ba/F3 murine pro-B cells, which are dependent on the activity of the expressed Bcr-Abl oncoprotein for survival and growth, and kinase autophosphorylation assays.
Quantitative In Vitro Data
The inhibitory potency of this compound was determined by measuring the concentration required to inhibit 50% of cell proliferation (IC50) in various Ba/F3 cell lines expressing different Bcr-Abl variants.
| Cell Line/Target | This compound IC50 (μM) |
| c-Abl-T334I | 0.25 |
| BCR-ABL | 0.09 |
| BCR-ABL-T315I | 0.590 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Ba/F3 Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using Ba/F3 cells engineered to express either wild-type or mutant Bcr-Abl. These cells become dependent on the kinase activity of Bcr-Abl for their proliferation and survival when interleukin-3 (IL-3) is withdrawn from the culture medium.
-
Cell Culture: Ba/F3 cells expressing the respective Bcr-Abl constructs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. For routine maintenance of the cell lines, 1 ng/mL of murine IL-3 was added to the medium.
-
Assay Procedure:
-
Cells were washed to remove IL-3 and resuspended in an IL-3-free medium.
-
Cells were plated in 96-well plates at a density of 10,000 cells per well.
-
This compound was added to the wells in a series of dilutions.
-
The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values were calculated from the dose-response curves.
-
Kinase Autophosphorylation Assay
To confirm the direct inhibition of Bcr-Abl kinase activity, an ELISA-based autophosphorylation assay was performed on Ba/F3 cells expressing the T315I mutant.
-
Assay Procedure:
-
T315I-Bcr-Abl-Ba/F3 cells were treated with varying concentrations of this compound.
-
Cell lysates were prepared, and the total protein concentration was normalized.
-
The level of phosphorylated Bcr-Abl was quantified using an ELISA assay. A compound that effectively inhibited the cellular kinase autophosphorylation of T315I-Bcr-Abl in Ba/F3 cells demonstrated an IC50 of 243 nM, indicating that the anti-proliferative effects are a direct result of inhibiting the T315I-Abl enzyme.[2]
-
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a murine xenograft model using a Ba/F3 cell line expressing the T315I mutant of Bcr-Abl.
Quantitative In Vivo Data
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition |
| Bioluminescent Xenograft Mouse Model | T315I-Bcr-Abl-Ba/F3 (with stable luciferase expression) | 10 mg/kg this compound (oral, once daily) | 38% reduction in light emission (T/C) |
| Bioluminescent Xenograft Mouse Model | T315I-Bcr-Abl-Ba/F3 (with stable luciferase expression) | 20 mg/kg this compound (oral, once daily) | 23% reduction in light emission (T/C) |
T/C (Treatment/Control) values indicate a significant reduction in tumor growth compared to untreated control mice.[2]
Experimental Protocols
Murine Bioluminescent Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) were used to prevent rejection of the human-derived cells.
-
Cell Line: A Ba/F3 cell line stably expressing both the T315I-Bcr-Abl fusion protein and luciferase was utilized. The luciferase expression allows for non-invasive, real-time monitoring of tumor burden through bioluminescence imaging.
-
Tumor Implantation:
-
Mice were injected with the T315I-Bcr-Abl-Ba/F3-luciferase cells, typically via tail vein injection to establish a disseminated leukemia-like disease.
-
-
Treatment:
-
Once the tumor burden was established (as determined by bioluminescence imaging), mice were randomized into treatment and control groups.
-
This compound was administered orally once daily at doses of 10 mg/kg and 20 mg/kg.
-
-
Efficacy Assessment:
-
Tumor growth was monitored regularly by measuring the light emission from the luciferase-expressing cells using an in vivo imaging system.
-
The reduction in bioluminescence in the treated groups compared to the control group was used to calculate the percentage of tumor growth inhibition.
-
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of Bcr-Abl. It is classified as a type-II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase. This binding mode is crucial for its ability to inhibit the T315I mutant, as the mutation at the gatekeeper residue sterically hinders the binding of type-I inhibitors like imatinib. By locking the kinase in an inactive state, this compound prevents the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival in chronic myeloid leukemia (CML).
Bcr-Abl Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival and proliferative signaling.
Experimental Workflow for In Vivo Efficacy Study
References
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "GNF-6" as a Bcr-Abl inhibitor. It is highly probable that this is a reference to the well-studied GNF series of allosteric Bcr-Abl inhibitors, such as GNF-2 and GNF-5. This guide will therefore focus on the signaling pathways and associated data for these representative GNF compounds.
This technical guide provides a comprehensive overview of the signaling pathways modulated by GNF allosteric inhibitors of the Bcr-Abl kinase. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.
Core Signaling Pathway: The Bcr-Abl Oncoprotein and its Downstream Effects
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] Its unregulated kinase activity drives the malignant transformation of hematopoietic stem cells by activating a complex network of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered adhesion.
Key downstream pathways activated by Bcr-Abl include:
-
RAS/MAPK Pathway: Bcr-Abl activates the RAS/MAPK pathway, which in turn promotes cell cycle progression and proliferation.[3]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and is activated by Bcr-Abl to inhibit apoptosis.[3]
-
JAK/STAT Pathway: The JAK/STAT pathway is also activated by Bcr-Abl and contributes to the uncontrolled proliferation of CML cells.[3]
Mechanism of Action of GNF Allosteric Inhibitors
Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, GNF compounds are allosteric inhibitors that bind to the myristoyl pocket of the Abl kinase domain.[4] This binding event induces a conformational change in the Bcr-Abl protein, stabilizing an inactive state and thereby preventing its catalytic activity. This unique mechanism of action allows GNF inhibitors to be effective against certain mutations that confer resistance to traditional ATP-competitive inhibitors.
Quantitative Data: In Vitro Inhibition of Bcr-Abl
The following table summarizes the inhibitory activity of representative GNF compounds against Bcr-Abl.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| GNF-2 | Bcr-Abl (cellular) | Cell Proliferation | 0.14 | |
| GNF-5 | Wild-type Abl | Biochemical | 0.22 | [5][6] |
| GNF-5 | Bcr-Abl (cellular) | Cell Proliferation | ~1 | [7] |
| GNF-5 + Nilotinib | T315I Bcr-Abl | Cell Proliferation | 0.8 (for Nilotinib at 2µM GNF-5) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Bcr-Abl Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Synthetic peptide substrate (e.g., Abltide)
-
ATP (radiolabeled or for use with a detection antibody)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (GNF inhibitor)
-
96-well plates
-
Phosphorimager or appropriate detection system
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Bcr-Abl enzyme, and the peptide substrate in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done by measuring the incorporation of radiolabeled phosphate using a phosphorimager or by using a phosphospecific antibody in an ELISA-based format.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of a compound on the growth of Bcr-Abl-dependent cancer cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Test compound (GNF inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed the Bcr-Abl positive cells into 96-well plates at a predetermined density.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition at each compound concentration and determine the IC50 value.
Visualizations
Bcr-Abl Signaling Pathway
Caption: Downstream signaling pathways activated by the Bcr-Abl oncoprotein.
Mechanism of GNF Allosteric Inhibition
Caption: Allosteric inhibition of Bcr-Abl by GNF compounds.
Experimental Workflow: Cell-Based Proliferation Assay
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GNF-6: A Preclinical Deep Dive into a Novel BCR-ABL Inhibitor for Drug-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6 has emerged as a significant preclinical candidate in the pursuit of novel therapeutics for Chronic Myeloid Leukemia (CML), particularly for cases resistant to conventional therapies. This small molecule inhibitor demonstrates potent and selective activity against the BCR-ABL tyrosine kinase, a key driver of CML. Notably, this compound is effective against the T315I "gatekeeper" mutation, a common cause of resistance to first and second-generation ABL kinase inhibitors like imatinib. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The included visualizations of its signaling pathway and experimental workflows offer a clear and concise understanding of its therapeutic potential.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the expression of the constitutively active BCR-ABL fusion protein. The tyrosine kinase activity of BCR-ABL is central to the pathophysiology of CML, making it a prime target for therapeutic intervention. While the development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, frequently driven by mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs. This compound is a novel, potent, and selective inhibitor of BCR-ABL, demonstrating significant activity against the wild-type enzyme and, crucially, the imatinib-resistant T315I mutant.
Mechanism of Action
This compound is a Type-II kinase inhibitor that targets the inactive "DFG-out" conformation of the ABL kinase domain.[1][2] This mechanism is distinct from Type-I inhibitors, which bind to the active "DFG-in" conformation. By stabilizing the inactive state, this compound prevents the kinase from adopting the active conformation required for substrate phosphorylation and downstream signaling. This mode of action contributes to its high selectivity and its ability to inhibit the T315I mutant, as it does not rely on interactions with the gatekeeper residue for its primary binding. A co-crystal structure of this compound with the ABL kinase domain has confirmed this binding mode.[1][2]
Signaling Pathway
The following diagram illustrates the canonical BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: BCR-ABL signaling pathway and the inhibitory point of this compound.
Preclinical Data
This compound has been evaluated in a series of preclinical studies to determine its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data from these investigations.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| c-ABL | 90 |
| BCR-ABL | 90 |
| BCR-ABL (T315I) | 590 |
| c-ABL (T334I) | 250 |
Data sourced from commercially available information.
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| Ba/F3 p210 | Proliferation | <5 |
| Ba/F3 p210 T315I | Proliferation | 303 |
| Ba/F3 p210 T315I | Autophosphorylation | 243 |
Data extracted from a key research publication.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various ABL kinase constructs.
Methodology:
-
Kinase Source: Recombinant human c-ABL and BCR-ABL (wild-type and T315I mutant) enzymes were used.
-
Substrate: A biotinylated peptide substrate (e.g., Abltide) was utilized.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the phosphorylation of the biotinylated substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer containing ATP and MgCl2.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
After incubation, the TR-FRET signal was measured using a suitable plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of BCR-ABL-dependent cell lines.
Methodology:
-
Cell Lines: Murine pro-B Ba/F3 cells engineered to express either wild-type p210 BCR-ABL or the T315I mutant were used. These cells are dependent on BCR-ABL activity for their proliferation and survival in the absence of IL-3.
-
Assay Principle: A colorimetric assay, such as the MTT or MTS assay, was used to measure cell viability, which is proportional to cell proliferation.
-
Procedure:
-
Cells were seeded in 96-well plates in IL-3-free medium.
-
Cells were treated with a serial dilution of this compound or vehicle control.
-
Plates were incubated for 48-72 hours.
-
The viability reagent (MTT or MTS) was added to each well, and the plates were incubated for an additional 2-4 hours.
-
The absorbance was measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: IC50 values were determined from the dose-response curves.
Cellular Autophosphorylation Assays
Objective: To confirm that the anti-proliferative activity of this compound correlates with the inhibition of BCR-ABL kinase activity within the cell.
Methodology:
-
Cell Lines: Ba/F3 cells expressing the T315I BCR-ABL mutant.
-
Assay Principle: Western blotting was used to detect the phosphorylation status of BCR-ABL.
-
Procedure:
-
Cells were treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with a primary antibody specific for phosphorylated ABL (p-ABL) and a primary antibody for total ABL as a loading control.
-
Following incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the p-ABL bands was quantified and normalized to the total ABL bands to determine the IC50 for inhibition of autophosphorylation.[2]
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
References
The GNF-6 Family of Inhibitors: A Technical Guide to PORCN-Targeted Wnt Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A promising therapeutic strategy involves the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. This technical guide provides an in-depth overview of the GNF-6 family of inhibitors, a group of potent and selective PORCN inhibitors developed by the Genomics Institute of the Novartis Research Foundation (GNF). The family is exemplified by key compounds such as GNF-6231. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to the Wnt Signaling Pathway and PORCN Inhibition
The Wnt signaling cascade is a complex network of proteins that plays a crucial role in embryonic development and tissue homeostasis. The canonical Wnt/β-catenin pathway is particularly well-characterized in the context of cancer. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[1]
A critical step in the activation of this pathway is the post-translational modification of Wnt ligands by PORCN. This enzyme catalyzes the palmitoylation of Wnt proteins, a modification that is essential for their secretion and subsequent interaction with FZD receptors.[2][3] By inhibiting PORCN, the this compound family of compounds effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical and non-canonical Wnt signaling.[2][4] This mechanism offers a powerful therapeutic approach for treating Wnt-driven cancers.
The this compound Family of PORCN Inhibitors
The "this compound family" is a term used here to describe a series of potent PORCN inhibitors originating from GNF. The most well-documented member of this family is GNF-6231. These small molecules have demonstrated high potency and selectivity for PORCN, leading to significant anti-tumor efficacy in preclinical models.
Mechanism of Action
The primary mechanism of action for the this compound family of inhibitors is the direct inhibition of the enzymatic activity of PORCN. By binding to PORCN, these inhibitors prevent the palmitoylation of Wnt ligands, which in turn blocks their secretion from Wnt-producing cells. This leads to a reduction in the concentration of active Wnt ligands in the cellular microenvironment, thereby preventing the activation of Wnt signaling in neighboring cells.[2][4]
Quantitative Data
The following tables summarize the available quantitative data for key PORCN inhibitors from GNF and related compounds.
Table 1: In Vitro Potency of PORCN Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| GNF-6231 | PORCN | Enzyme Activity | 0.8 | [4][5] |
| GNF-1331 | PORCN | Radioligand Binding | - | [3] |
| LGK974 | PORCN | Wnt Signaling Reporter | 0.4 | [3] |
| LGK974 | PORCN | Radioligand Binding ([3H]-GNF-1331 displacement) | 1 | [3] |
| ETC-159 | PORCN | β-catenin Reporter | 2.9 | [6] |
| ETC-131 | PORCN | β-catenin Reporter | 0.5 | [6] |
Table 2: In Vivo Efficacy of GNF-6231
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mouse | MMTV-WNT1 Xenograft | 0.3 - 3 mg/kg, p.o., daily for 2 weeks | Dose-dependent tumor regression | [4] |
| Mouse | Myocardial Infarction Model | 5 mg/kg, i.v., daily for 6 days | Reduced myocardial infarction area | [4] |
Experimental Protocols
Wnt Signaling Reporter Assay (STF Assay)
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Wnt signaling.
Protocol:
-
Cell Culture: Co-culture TM3 Wnt-Luc cells (expressing the luciferase reporter) and L-cell Wnt3A cells (secreting Wnt3a) in a 384-well plate with DMEM supplemented with 2% (v/v) FBS.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., GNF-6231) to the co-culture.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Measure the firefly luciferase activity using a commercial assay system (e.g., Bright-Glo Luciferase Assay System).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the luminescence signal by 50%. Experiments are typically performed in triplicate.
MMTV-WNT1 Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of Wnt pathway inhibitors.
Principle: The Mouse Mammary Tumor Virus (MMTV) promoter is used to drive the expression of the Wnt1 oncogene, leading to the development of mammary tumors in mice.[7][8] This model provides a robust system to evaluate the efficacy of compounds that target the Wnt signaling pathway.
Protocol:
-
Animal Model: Utilize nude mice bearing MMTV-WNT1 xenograft tumors.
-
Compound Administration: Administer the test compound (e.g., GNF-6231) via oral gavage at specified doses (e.g., 3 mg/kg).
-
Treatment Schedule: Treat the animals once daily for a defined period (e.g., 2 weeks).
-
Tumor Measurement: Monitor tumor volume regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target engagement. This can be done by measuring the mRNA levels of Wnt target genes, such as Axin2, using qRT-PCR.
-
Data Analysis: Compare tumor growth in the treated group to a vehicle-treated control group to determine the anti-tumor efficacy.
Off-Target Effects and Selectivity
GNF-6231 has been shown to be highly selective for PORCN. In a broad panel of over 200 off-targets, including GPCRs, kinases, proteases, transporters, ion channels, and nuclear receptors, GNF-6231 showed no significant activity at concentrations up to 10 µM. Additionally, it exhibited IC50 values greater than 10 µM for all tested CYP isoforms (2C9, 2D6, 3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[9]
Conclusion
The this compound family of PORCN inhibitors, represented by compounds like GNF-6231, are potent and selective modulators of the Wnt signaling pathway. Their mechanism of action, which involves the inhibition of Wnt ligand secretion, provides a promising avenue for the treatment of Wnt-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into this class of inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PORCN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
Methodological & Application
GNF-6231: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, GNF-6231 effectively blocks all Wnt signaling pathways, which are crucial in various developmental processes and are often dysregulated in cancer. These application notes provide detailed protocols for the use of GNF-6231 in cell culture experiments to study its effects on Wnt signaling and cell viability.
Mechanism of Action
GNF-6231 targets the PORCN enzyme located in the endoplasmic reticulum. PORCN is responsible for the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is critical for the binding of Wnt ligands to their carrier protein, Wntless (Wls), and their subsequent secretion from the cell. By inhibiting PORCN, GNF-6231 prevents Wnt palmitoylation, leading to the retention of Wnt ligands in the endoplasmic reticulum and a subsequent blockade of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner.
Data Presentation
Quantitative Data for GNF-6231
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PORCN) | 0.8 nM | Cell-free enzyme assay | [1] |
| IC₅₀ (Wnt/β-catenin signaling) | ~5 nM | HEK293-STF Luciferase Reporter Assay | [2] |
| IC₅₀ (Cell Viability) | Varies by cell line (typically in the µM range for non-Wnt addicted lines) | Various Cancer Cell Lines | [3] |
| Effective Concentration (Axin2 mRNA reduction) | 100 nM | Wnt3a overexpressing cardiac cells | [4] |
Experimental Protocols
Preparation of GNF-6231 Stock Solution
Materials:
-
GNF-6231 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of GNF-6231 in DMSO. For example, for a compound with a molecular weight of 448.49 g/mol , dissolve 4.48 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to 6 months.
Wnt Signaling Reporter Assay (HEK293-STF Cell Line)
This protocol utilizes the HEK293-STF cell line, which contains a stably integrated SuperTOP-Flash (STF) reporter construct. This reporter drives the expression of firefly luciferase in response to the activation of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293-STF cells (or other suitable Wnt reporter cell line)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
GNF-6231 stock solution (10 mM)
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed HEK293-STF cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
The next day, prepare serial dilutions of GNF-6231 in complete DMEM. A typical concentration range to test would be from 1 nM to 10 µM.
-
Pre-treat the cells with the desired concentrations of GNF-6231 for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with Wnt3a conditioned medium (e.g., a 1:1 mixture with fresh medium) or recombinant Wnt3a (e.g., 100 ng/mL final concentration).
-
Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase readings to a control for cell viability if necessary (e.g., using a CellTiter-Glo® assay on a parallel plate).
Quantitative PCR (qPCR) for Axin2 Expression
This protocol measures the mRNA expression of AXIN2, a well-established downstream target gene of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
Cells of interest (e.g., a Wnt-responsive cell line)
-
6-well plates
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
GNF-6231 stock solution (10 mM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with GNF-6231 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with Wnt3a for 6-24 hours.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for AXIN2 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AXIN2 expression.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of GNF-6231 on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium for the chosen cell lines
-
GNF-6231 stock solution (10 mM)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of GNF-6231 concentrations (e.g., 0.1 µM to 50 µM) for 48-72 hours. Include a DMSO vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of GNF-6231.
Caption: General experimental workflow for GNF-6231.
References
Application Notes and Protocols for GNF-6 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] It has demonstrated significant activity against the wild-type enzyme and is particularly effective against the T315I "gatekeeper" mutation, a common source of resistance to other Bcr-Abl inhibitors like imatinib.[1] This document provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to assess its inhibitory activity and effects on cell proliferation. The methodologies outlined are based on established practices for characterizing kinase inhibitors of the GNF compound series.
Data Presentation
The inhibitory activity of this compound and related GNF compounds against Abl kinase variants is summarized below. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | IC50 (µM) | Assay Type |
| This compound | c-Abl-T334I | 0.25 | Biochemical |
| Bcr-Abl | 0.09 | Biochemical | |
| Bcr-Abl-T315I | 0.590 | Biochemical | |
| GNF-2 | Bcr-Abl | 0.267 | Cellular (Phosphorylation) |
| Ba/F3.p210 | 0.138 | Cellular (Proliferation) | |
| K562 | 0.273 | Cellular (Proliferation) | |
| SUP-B15 | 0.268 | Cellular (Proliferation) | |
| GNF-5 | Bcr-Abl | 0.220 | Biochemical |
| GNF-7 | c-Abl | 0.133 | Biochemical |
| Bcr-Abl-T315I | 0.061 | Biochemical |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Protocol 1: Biochemical Bcr-Abl Kinase Assay
This protocol describes an in vitro assay to determine the IC50 value of this compound against recombinant Bcr-Abl kinase. A common method is a coupled enzyme system that measures ATP depletion.
Materials:
-
Recombinant Bcr-Abl enzyme (and T315I mutant)
-
Kinase substrate (e.g., a biotinylated peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase buffer to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 10 µL of the Bcr-Abl enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Bcr-Abl Inhibition
This protocol uses a cell-based assay to measure the effect of this compound on the proliferation of Bcr-Abl-positive cell lines (e.g., Ba/F3 cells engineered to express Bcr-Abl).
Materials:
-
Bcr-Abl expressing cell line (e.g., Ba/F3-p210, Ba/F3-p210-T315I)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count the Bcr-Abl expressing cells.
-
Resuspend the cells in fresh culture medium to a density of approximately 1 x 10⁵ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium and DMSO as controls.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable tool for studying Bcr-Abl kinase activity, particularly in the context of drug resistance. The protocols provided here offer a framework for characterizing its inhibitory potential in both biochemical and cellular settings. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup to ensure robust and reproducible results.
References
Application Notes and Protocols for GNF-6 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and selective allosteric inhibitor of the Abelson (ABL) kinase. Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to the myristoyl pocket of ABL kinase, inducing a conformational change that locks the kinase in an inactive state. This distinct mechanism of action offers potential advantages, including activity against some mutations that confer resistance to traditional ATP-competitive inhibitors. These notes provide detailed protocols and data for the administration of this compound and its closely related analog, GNF-2, in murine models, intended to guide researchers in preclinical studies.
While specific in vivo dosage and administration data for this compound in mice is limited in publicly available literature, extensive research has been conducted on its analog, GNF-2. Given their structural and functional similarities as allosteric ABL kinase inhibitors, the following data and protocols for GNF-2 serve as a strong starting point for designing in vivo studies with this compound. It is strongly recommended that researchers perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Quantitative Data Summary
The following tables summarize in vivo and in vitro data for GNF-2, which can be used as a reference for initiating studies with this compound.
Table 1: In Vivo Dosage of GNF-2 in Mice
| Parameter | Value | Mouse Model | Application | Source |
| Dose | 1 and 10 mg/kg | Not specified | Inflammatory Pain | [1] |
| Dose | 10 mg/kg | Not specified | Diabetic Neuropathy | [1] |
| Dose | 10 mg/kg | LPS-induced bone destruction | Bone Loss | [2] |
| Administration Route | Intraperitoneal (i.p.) | LPS-induced bone destruction | Bone Loss | [2] |
| Dosing Schedule | Daily for 8 days | LPS-induced bone destruction | Bone Loss | [2] |
Table 2: In Vitro Potency of GNF-2
| Parameter | Value | Cell Line | Assay | Source |
| IC₅₀ | 267 nM | - | Bcr-Abl Kinase Assay | [1] |
| IC₅₀ | 138 nM | Ba/F3 | Cell Proliferation | [2] |
| IC₅₀ | 273 nM | K562 | Cell Proliferation | [2] |
| IC₅₀ | 268 nM | SUP-B15 | Cell Proliferation | [2] |
Table 3: Solubility of GNF-2
| Solvent | Concentration | Source |
| DMF | 25 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Signaling Pathway
This compound and GNF-2 are allosteric inhibitors of the ABL kinase, a key component in the Bcr-Abl signaling pathway, which is constitutively active in certain leukemias.
Caption: this compound binds to the myristoyl pocket of Bcr-Abl, inducing an inactive conformation and blocking downstream signaling.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is based on the effective administration of GNF-2 in mouse models.[2][3]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
Procedure:
-
Preparation of this compound Formulation:
-
Based on the solubility of GNF-2, a vehicle of DMSO and PEG400 is recommended. A common formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg) and the number of mice.
-
Dissolve the this compound powder in DMSO first by vortexing.
-
Add PEG400 and vortex until the solution is clear.
-
Add saline to the final volume and vortex thoroughly.
-
Prepare the formulation fresh daily and protect it from light.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound formulation to be administered. The injection volume should typically be 5-10 µL/g of body weight.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, for at least 2 hours post-injection and daily thereafter.
-
Record body weights daily.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol is a suggested starting point based on formulations for similar small molecule inhibitors.
Materials:
-
This compound compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
A formulation of 0.5% to 1% CMC-Na in sterile water can be used as a vehicle.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the CMC-Na solution to form a paste.
-
Gradually add the remaining CMC-Na solution while mixing continuously to create a homogenous suspension. A concentration of 1-5 mg/mL is a reasonable starting point.
-
Continuously stir the suspension during dosing to ensure uniform delivery.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of the suspension to administer. The gavage volume should not exceed 10 µL/g of body weight.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the suspension slowly.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice for any signs of distress, such as coughing or difficulty breathing, which could indicate improper gavage technique.
-
Record body weights and observe for any signs of toxicity daily.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study using this compound in a mouse xenograft model.
References
- 1. Treatment of Obesity Through Glial Cell-Derived Neurotrophic Factor Lipid Nanoparticle Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
GNF-6 solubility and preparation for experiments
Application Notes and Protocols: GNF-7
A Note on the Topic: Initial searches for "GNF-6" did not yield a specific, well-characterized compound. The "GNF" prefix is commonly used for compounds developed by the Genomics Institute of the Novartis Research Foundation. Therefore, this document focuses on a well-documented GNF compound, GNF-7 , a potent Bcr-Abl inhibitor, to fulfill the user's request for detailed application notes and protocols.
Introduction
GNF-7 is a potent, type-II kinase inhibitor of Bcr-Abl, including its T315I "gatekeeper" mutant, which confers resistance to many other Bcr-Abl inhibitors.[1][2] It also shows inhibitory activity against other kinases such as ACK1 and germinal center kinase (GCK).[1][3] GNF-7 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models, making it a valuable tool for cancer research and drug development. These application notes provide detailed information on the solubility of GNF-7, its preparation for experiments, and protocols for its use in both in vitro and in vivo settings.
Data Presentation
GNF-7 Solubility
The solubility of GNF-7 in common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental media.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20 - 27.38[1][4][5] | 36.52 - 50[1][4][5] | The primary solvent for stock solutions. |
| Water | Insoluble[5] | Insoluble | Not suitable for preparing aqueous solutions. |
| Ethanol | Insoluble[5] | Insoluble | Not suitable for preparing solutions. |
Note: The molecular weight of GNF-7 is 547.53 g/mol .[1]
Signaling Pathway
GNF-7 primarily targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis.
Caption: The Bcr-Abl signaling pathway and the inhibitory action of GNF-7.
Experimental Protocols
Preparation of GNF-7 Stock Solution
Objective: To prepare a high-concentration stock solution of GNF-7 for subsequent dilution in experimental media.
Materials:
-
GNF-7 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Aseptically weigh the desired amount of GNF-7 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 36.52 mM).[4][5]
-
Vortex the solution until the GNF-7 is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]
In Vitro Cell-Based Assay Protocol
Objective: To evaluate the effect of GNF-7 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Bcr-Abl expressing cells)
-
Complete cell culture medium
-
GNF-7 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GNF-7 in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed a cytotoxic level (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of GNF-7. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability using a suitable cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the log of the GNF-7 concentration.
Caption: A typical workflow for an in vitro cell proliferation assay with GNF-7.
In Vivo Mouse Xenograft Model Protocol
Objective: To assess the anti-tumor efficacy of GNF-7 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for injection
-
GNF-7
-
Vehicle for in vivo formulation (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the GNF-7 formulation for oral administration. A common formulation is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[4]
-
Administer GNF-7 orally (p.o.) to the treatment group at the desired dose (e.g., 10-20 mg/kg) and frequency (e.g., daily).[2][4] Administer the vehicle alone to the control group.
-
Monitor the tumor size regularly by measuring with calipers and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: A general workflow for an in vivo mouse xenograft study with GNF-7.
References
Application Notes and Protocols: Western Blot Analysis of GNF-6 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Note on GNF-6: The specific target and mechanism of action for a compound designated "this compound" are not broadly documented in publicly available scientific literature. Therefore, this protocol provides a robust, general framework for performing Western blot analysis on cells treated with any experimental compound. The included signaling pathway and protein targets for the NF-κB pathway serve as a relevant and illustrative example, as this pathway is a frequent subject of investigation in drug development.
Data Presentation
Quantitative data from Western blot experiments should be organized to clearly display the effects of the treatment. Densitometry analysis of the protein bands is used to determine the relative abundance of the target protein. Normalization to a loading control is crucial for accurate comparison between samples.[1]
Table 1: Densitometric Analysis of Target Protein Expression Following this compound Treatment. This table template can be used to summarize the quantitative results from a Western blot experiment.
| Target Protein | Treatment Condition (this compound) | Densitometry (Target Protein) | Densitometry (Loading Control) | Normalized Intensity* | Fold Change vs. Control |
| Phospho-p65 | Control (0 µM) | Value | Value | Value | 1.0 |
| Phospho-p65 | 1 µM, 1 hr | Value | Value | Value | Value |
| Phospho-p65 | 10 µM, 1 hr | Value | Value | Value | Value |
| p65 (Total) | Control (0 µM) | Value | Value | Value | 1.0 |
| p65 (Total) | 1 µM, 1 hr | Value | Value | Value | Value |
| p65 (Total) | 10 µM, 1 hr | Value | Value | Value | Value |
| IκBα | Control (0 µM) | Value | Value | Value | 1.0 |
| IκBα | 1 µM, 1 hr | Value | Value | Value | Value |
| IκBα | 10 µM, 1 hr | Value | Value | Value | Value |
*Normalized Intensity = (Densitometry of Target Protein) / (Densitometry of Loading Control)
Signaling Pathway Diagram: NF-κB Activation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[2][3] Many therapeutic compounds are designed to modulate this pathway. The diagram below illustrates the canonical NF-κB activation cascade, which is a common pathway to investigate with Western blotting.
Caption: Canonical NF-κB signaling pathway activated by TNFα.
Experimental Protocol: Western Blotting
This protocol details the steps for analyzing protein expression in this compound treated cells, from sample preparation to detection.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X or 6X)
-
Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents for hand-casting
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager or film)
Cell Lysis and Protein Extraction
-
Culture and treat cells with the desired concentrations of this compound for the specified times. Include an untreated or vehicle-only control.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4][5]
-
Aspirate the PBS completely and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[4]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-cooled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-50 µg per lane).[5]
-
Prepare the samples for loading by adding the appropriate volume of Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[5]
SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[6]
-
Perform electrophoresis according to the gel and apparatus manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7] The transfer time and voltage should be optimized based on the protein of interest's molecular weight.
Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[8] Adjust exposure times to avoid signal saturation.[1]
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol.
Caption: Overview of the Western blot experimental workflow.
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kB Pathway Antibodies | Rockland [rockland.com]
- 4. Sample preparation for western blot | Abcam [abcam.com]
- 5. nsjbio.com [nsjbio.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 8. praxilabs.com [praxilabs.com]
GNF-7: Application Notes for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GNF-7, a potent, multi-targeted kinase inhibitor, for use in high-throughput screening (HTS) assays. This document includes detailed protocols for biochemical and cellular assays, quantitative data on the compound's activity, and diagrams illustrating its mechanism of action and experimental workflows. It is important to note that the compound of interest is GNF-7; "GNF-6" is likely a typographical error in initial inquiries.
GNF-7 is a type-II kinase inhibitor that has demonstrated significant activity against the Bcr-Abl tyrosine kinase, including the clinically relevant T315I mutant, which confers resistance to many first- and second-generation inhibitors.[1][2][3] Additionally, GNF-7 has shown inhibitory effects on Activated CDC42 kinase 1 (ACK1) and Germinal Center Kinase (GCK), suggesting its potential in treating various hematologic malignancies and other cancers.[2][4]
Quantitative Data Presentation
The inhibitory activity of GNF-7 has been characterized in various biochemical and cellular assays. The following tables summarize the reported IC50 values for GNF-7 against different kinases and cancer cell lines.
Table 1: GNF-7 Biochemical IC50 Values against Kinases
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (Wild-Type) | 133 | - |
| Bcr-Abl (T315I mutant) | 61 | Effective against this key resistance mutant. |
| Bcr-Abl (M351T mutant) | <5 | High potency against this mutant. |
| Bcr-Abl (E255V mutant) | 122 | - |
| Bcr-Abl (G250E mutant) | 136 | - |
| c-Abl | 133 | - |
| ACK1 | 25 | Indicates activity against another oncogenic kinase. |
| GCK | 8 | Potent inhibition of Germinal Center Kinase. |
Data compiled from multiple sources.[1][2][3]
Table 2: GNF-7 Cellular Antiproliferative IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Ba/F3 (Wild-Type Bcr-Abl) | Pro-B cell line | <11 | Demonstrates potent cellular activity. |
| Ba/F3 (Mutant Bcr-Abl) | Pro-B cell line | <11 | Effective against various Bcr-Abl mutants. |
| Colo205 | Colon Cancer | 5 | Shows activity in a non-leukemia context. |
| SW620 | Colon Cancer | 1 | High potency in a colon cancer cell line. |
| K562 | Chronic Myeloid Leukemia | 9 | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of GNF-7 in a high-throughput screening setting.
Protocol 1: Bcr-Abl Kinase Activity HTS Assay (Luminescent Format)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is designed for a 384-well plate format, suitable for HTS.[5]
Materials:
-
Recombinant Bcr-Abl kinase (Wild-Type and T315I mutant)
-
Abltide substrate (or other suitable substrate peptide)
-
GNF-7 (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, low-volume assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Serially dilute GNF-7 in DMSO and then in kinase buffer. Add 5 µL of each compound dilution to the assay wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known Bcr-Abl inhibitor (e.g., imatinib) as a positive control.
-
Enzyme and Substrate Addition: Prepare a solution of Bcr-Abl kinase and Abltide substrate in kinase buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation HTS Assay (MTT or CellTiter-Glo®)
This protocol describes a method to assess the antiproliferative activity of GNF-7 on Bcr-Abl-dependent cell lines.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-7 (or other test compounds) dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well or 384-well clear or white-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into the wells of a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Compound Addition: Prepare serial dilutions of GNF-7 in the cell culture medium. Add the diluted compound to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Visualizations
GNF-7 Signaling Pathway
Caption: GNF-7 inhibits the constitutively active Bcr-Abl kinase.
Experimental Workflow for GNF-7 HTS
Caption: High-throughput screening workflow for identifying Bcr-Abl inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 4. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols for GNF-7 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models. Originally identified as a Bcr-Abl inhibitor, further studies have revealed its efficacy against a range of other kinases, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide an overview of GNF-7's mechanism of action, its application in relevant cancer models, and detailed protocols for its use in key experimental assays.
Mechanism of Action
GNF-7 exerts its anti-cancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and differentiation. It is a potent inhibitor of several kinases, including Bcr-Abl, Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), C-terminal Src kinase (CSK), p38α, EphA2, Lyn, and ZAK.[1] The binding of GNF-7 to these kinases leads to the downregulation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] This multi-targeted approach allows GNF-7 to overcome some mechanisms of drug resistance observed with more selective kinase inhibitors.
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by GNF-7.
Caption: GNF-7 inhibits multiple kinases, leading to the downregulation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of GNF-7 in various cancer models.
Table 1: In Vitro IC50 Values of GNF-7 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (wild-type Bcr-Abl) | Pro-B cell leukemia | < 11 | [3] |
| Ba/F3 (T315I mutant Bcr-Abl) | Pro-B cell leukemia | 11 | [2] |
| Colo205 | Colorectal cancer | 5 | [3] |
| SW620 | Colorectal cancer | 1 | [3] |
| EW8 (TOP1 wild-type) | Ewing Sarcoma | ~400 | [1] |
| EW8 (TOP1 deficient) | Ewing Sarcoma | ~40 | [1] |
Table 2: In Vitro IC50 Values of GNF-7 Against Purified Kinases
| Kinase | IC50 (nM) | Reference |
| c-Abl | 133 | [3] |
| Bcr-Abl (T315I) | 61 | [2] |
| ACK1 | 25 | [2] |
| GCK | 8 | [2] |
Table 3: In Vivo Efficacy of GNF-7 in Xenograft Models
| Xenograft Model | Cancer Type | GNF-7 Dose | Outcome | Reference |
| T315I-Bcr-Abl-Ba/F3 | Pro-B cell leukemia | 10 mg/kg, p.o. | Effective tumor growth inhibition | [3] |
| MOLT-3 (mutant NRAS) | Acute lymphoblastic leukemia | 15 mg/kg, p.o. | Significantly decreased disease burden and prolonged survival | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of GNF-7 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of GNF-7 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GNF-7 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for determining cell viability using the MTT assay after GNF-7 treatment.
Detailed Steps:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GNF-7 in complete medium from a concentrated stock solution (e.g., 10 mM in DMSO). Add 100 µL of the diluted GNF-7 solutions to the respective wells to achieve final concentrations ranging from 0.01 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of GNF-7 on the phosphorylation status and expression levels of key proteins in its target signaling pathways.
Materials:
-
Cancer cells treated with GNF-7
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol Workflow:
Caption: Workflow for Western blot analysis to assess protein expression and phosphorylation after GNF-7 treatment.
Detailed Steps:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GNF-7 at the desired concentrations (e.g., IC50 concentration) for various time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol describes the use of GNF-7 in a patient-derived xenograft (PDX) model to evaluate its in vivo anti-tumor efficacy.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Patient-derived tumor tissue
-
Matrigel (optional)
-
GNF-7 formulation for oral gavage
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol Workflow:
Caption: Workflow for evaluating the in vivo efficacy of GNF-7 in a patient-derived xenograft (PDX) model.
Detailed Steps:
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
-
Monitor the mice for tumor growth. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the GNF-7 formulation for oral administration. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer GNF-7 (e.g., 15 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the planned duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or western blotting.
Conclusion
GNF-7 is a versatile multi-kinase inhibitor with demonstrated efficacy in various cancer models. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of GNF-7 in their specific areas of cancer research. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
Application Notes and Protocols for Utilizing GNF-6 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and specific allosteric inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant. It functions by binding to the myristoyl pocket of the ABL kinase domain, a site distinct from the ATP-binding pocket targeted by traditional tyrosine kinase inhibitors (TKIs). This binding event induces a significant conformational change, locking the kinase in an inactive state. This unique mechanism of action makes this compound not only a valuable therapeutic candidate but also a powerful chemical probe to investigate the protein-protein interactions (PPIs) that are modulated by the conformational status of the target kinase. These application notes provide a comprehensive guide for utilizing this compound to elucidate the dynamic protein interactome of BCR-ABL and other kinases with similar regulatory mechanisms.
Mechanism of Action and Rationale for PPI Studies
This compound acts as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' conformation of the ABL kinase domain. By binding to the myristoyl pocket, it mimics the natural regulatory mechanism of N-terminal myristoylation, which induces and stabilizes an auto-inhibited state. This conformational shift can directly impact the binding of other proteins to BCR-ABL, either by occluding existing binding sites or by revealing new ones. Therefore, this compound can be employed to:
-
Identify proteins that preferentially bind to the active or inactive conformation of BCR-ABL.
-
Characterize the functional consequences of disrupting or stabilizing specific protein complexes.
-
Gain insights into the allosteric regulation of kinase activity and its role in downstream signaling.
-
Discover novel therapeutic targets by identifying key protein interactions essential for oncogenic signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analogs, providing a reference for experimental design.
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | c-ABL-T334I | 0.25 | Biochemical | [1] |
| BCR-ABL | 0.09 | Biochemical | [1] | |
| BCR-ABL-T315I | 0.590 | Biochemical | [1] | |
| GNF-5 | T315I Bcr-Abl-dependent cell growth (in combination with 2 µM Nilotinib) | 0.8 ± 0.05 | Cellular |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effect of this compound on protein-protein interactions.
Co-Immunoprecipitation (Co-IP) to Identify this compound-Modulated Interactions
This protocol is designed to isolate and identify proteins that associate with BCR-ABL in a this compound-dependent manner.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL).
-
This compound (and DMSO as vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-BCR-ABL antibody (for immunoprecipitation).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies for Western blotting (anti-BCR-ABL and antibodies against potential interactors).
Procedure:
-
Cell Treatment: Culture CML cells to the desired density. Treat cells with this compound at a suitable concentration (e.g., 1-10 µM) or DMSO for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-BCR-ABL antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BCR-ABL and suspected interacting partners.
-
Mass Spectrometry: For unbiased identification of interacting proteins, perform on-bead digestion of the eluted proteins followed by LC-MS/MS analysis.
-
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify the direct binding of this compound to BCR-ABL in a cellular context.
Materials:
-
CML cells.
-
This compound (and DMSO as vehicle control).
-
PBS.
-
Equipment for heat treatment (e.g., PCR cycler, water bath).
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator).
-
SDS-PAGE and Western blot reagents.
-
Anti-BCR-ABL antibody.
Procedure:
-
Cell Treatment: Treat CML cells with this compound or DMSO for a defined period.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated protein.
-
Analysis: Analyze the amount of soluble BCR-ABL in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics to Profile the this compound-Induced Interactome
This approach provides a global view of the changes in the BCR-ABL interactome upon this compound treatment.
Materials:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for quantitative accuracy).
-
This compound (and DMSO as vehicle control).
-
Co-Immunoprecipitation reagents (as described above).
-
Mass spectrometer and liquid chromatography system.
-
Proteomics data analysis software.
Procedure:
-
Cell Culture and Labeling (if using SILAC): Culture CML cells in "heavy" and "light" SILAC media.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO.
-
Cell Lysis and Mixing: Lyse the cells and mix the "heavy" and "light" lysates in a 1:1 ratio.
-
Immunoprecipitation: Perform Co-IP of BCR-ABL from the mixed lysate as described in Protocol 1.
-
Mass Spectrometry:
-
Elute and digest the immunoprecipitated protein complexes.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins in the sample.
-
Quantify the relative abundance of each protein in the this compound-treated versus the control sample based on the "heavy"/"light" ratios.
-
Proteins with significantly altered ratios are considered this compound-modulated interactors.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on BCR-ABL and its PPIs.
Experimental Workflow Diagram
Caption: Workflow for Co-IP to study this compound modulated PPIs.
Logical Relationship Diagram
Caption: Logical flow from this compound binding to cellular effects.
References
Application Notes and Protocols: Mass Spectrometry-Based Target Identification of GNF-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1] Understanding the full spectrum of cellular targets of GNF-2 is crucial for elucidating its mechanism of action, predicting potential off-target effects, and developing more effective therapeutic strategies. This document provides detailed application notes and protocols for the identification and quantification of GNF-2 targets using mass spectrometry-based chemical proteomics.
Principle
The core of this approach involves the use of an immobilized GNF-2 analog to capture its interacting proteins from a complex cellular lysate. These captured proteins are then identified and quantified using high-resolution mass spectrometry. This method allows for an unbiased, proteome-wide survey of potential GNF-2 targets in their native state.[2]
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for GNF-2 Pulldown
This table represents typical quantitative data obtained from a chemical proteomics experiment comparing proteins pulled down by GNF-2-coupled beads versus control beads. Proteins are quantified based on their label-free quantification (LFQ) intensity.
| Protein ID (UniProt) | Gene Name | Fold Change (GNF-2/Control) | p-value | Known Bcr-Abl Interactor |
| P00519 | ABL1 | 25.3 | <0.001 | Yes |
| P11274 | GRB2 | 15.8 | <0.001 | Yes |
| P43403 | SHC1 | 12.1 | <0.001 | Yes |
| Q13470 | CRKL | 10.5 | <0.005 | Yes |
| P27986 | STAT5A | 8.2 | <0.01 | Yes |
| Q06124 | LYN | 6.7 | <0.01 | No (Potential Off-Target) |
| P06241 | HCK | 5.9 | <0.01 | No (Potential Off-Target) |
Experimental Protocols
Protocol 1: Preparation of GNF-2 Affinity Matrix
This protocol describes the covalent immobilization of a GNF-2 analog to a solid support, creating an affinity matrix for pulldown experiments.[2][3]
Materials:
-
GNF-2 analog with a linker arm (e.g., containing a primary amine)
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
-
DMSO
Procedure:
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve the GNF-2 analog in a minimal amount of DMSO and then dilute in coupling buffer.
-
Immediately mix the GNF-2 solution with the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Centrifuge the beads and discard the supernatant.
-
Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer to remove any non-covalently bound GNF-2.
-
Resuspend the GNF-2 affinity matrix in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Protocol 2: Affinity Pulldown of GNF-2 Targets from Cell Lysates
This protocol details the procedure for capturing GNF-2 binding proteins from cell lysates using the prepared affinity matrix.[2][4]
Materials:
-
GNF-2 affinity matrix and control beads (e.g., Sepharose beads without GNF-2)
-
CML cell line (e.g., K562)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free GNF-2)
Procedure:
-
Culture K562 cells to the desired density and harvest.
-
Lyse the cells in ice-cold lysis buffer and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the GNF-2 affinity matrix or control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the eluted proteins for mass spectrometry analysis.
Materials:
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins by adding DTT and incubating at 56°C. Then, alkylate the free cysteines by adding IAA and incubating in the dark.
-
In-solution or On-bead Digestion:
-
In-solution: Precipitate the proteins (e.g., with acetone) and resuspend in ammonium bicarbonate buffer. Add trypsin and incubate overnight at 37°C.
-
On-bead: Directly add trypsin to the washed beads after the pulldown and incubate overnight at 37°C. This method can reduce sample loss.[4]
-
-
Peptide Desalting: Acidify the digested peptide solution with formic acid. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Caption: Experimental workflow for GNF-2 target identification.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
References
Application Notes and Protocols: CRISPR Screen to Identify GNF-6 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted cancer therapies is a significant clinical challenge. Identifying the genetic drivers of drug resistance is crucial for understanding resistance mechanisms, developing combination therapies, and discovering novel drug targets. Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for systematically identifying genes whose loss or gain of function confers resistance to a given therapeutic agent.[1][2][3] This application note provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, lead to resistance to GNF-6, a hypothetical kinase inhibitor. The guanine nucleotide-binding protein subunit beta 1 (GNB1) is highlighted as a case study for a gene whose mutations have been shown to confer resistance to various kinase inhibitors by activating alternative survival pathways.[4][5][6]
Principle of the CRISPR Screen
A pooled genome-wide CRISPR-Cas9 knockout screen involves the introduction of a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells that also express the Cas9 nuclease. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a double-strand break that is often repaired by non-homologous end joining (NHEJ), leading to a frameshift mutation and a functional gene knockout. The population of cells with diverse gene knockouts is then treated with the drug of interest (in this case, this compound). Cells with gene knockouts that confer resistance will survive and proliferate, while other cells will be killed by the drug. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, genes that contribute to drug resistance can be identified.[7][8][9]
GNB1 and Kinase Inhibitor Resistance
Guanine nucleotide-binding proteins (G proteins) are essential signal transducers that relay information from G protein-coupled receptors (GPCRs) to intracellular signaling pathways.[10] The GNB1 gene encodes the Gβ1 subunit, a key component of the heterotrimeric G protein complex.[10] Recurrent mutations in GNB1 have been identified in various cancers and have been shown to promote resistance to a range of kinase inhibitors.[4][6] These mutations can disrupt the interaction between the Gβγ dimer and the Gα subunit, leading to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] This provides the cancer cells with an alternative survival mechanism when their primary oncogenic driver is inhibited by a targeted therapy.[5]
Experimental Design and Workflow
A positive selection screen is designed to identify gene knockouts that lead to an increase in cell survival in the presence of this compound. The overall workflow is depicted in the diagram below.
Detailed Protocols
Lentiviral sgRNA Library Production
This protocol describes the production of a pooled lentiviral sgRNA library in HEK293T cells.
Materials:
-
GeCKO (Genome-scale CRISPR Knock-Out) v2.0 library (or similar)
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.2 dvpr and pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 106 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Transfection:
-
In a sterile tube, mix the sgRNA library plasmid and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection:
-
48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
-
Viral Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This is crucial to ensure that most cells receive only a single sgRNA.
Genome-Wide CRISPR Screen
This protocol outlines the steps for transducing the target cells and performing the drug selection.
Materials:
-
Cas9-expressing target cancer cell line
-
Lentiviral sgRNA library supernatant
-
Polybrene
-
Puromycin
-
This compound
-
Cell culture medium and supplies
Procedure:
-
Transduction:
-
Seed the Cas9-expressing target cells at a density that will ensure at least 1000-fold coverage of the sgRNA library.
-
Add polybrene to the cells to a final concentration of 8 µg/mL.
-
Add the calculated volume of viral supernatant to achieve an MOI of 0.3-0.5.
-
Incubate for 24-48 hours.
-
-
Puromycin Selection:
-
Replace the medium with fresh medium containing puromycin at a pre-determined concentration to select for transduced cells.
-
Maintain the cells under puromycin selection for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
T0 Reference Sample:
-
After puromycin selection, harvest a population of cells representing at least 1000-fold library coverage. This will serve as the T0 reference sample.
-
Pellet the cells and store at -80°C for genomic DNA extraction.
-
-
This compound Treatment:
-
Plate the remaining cells at a coverage of at least 1000 cells per sgRNA.
-
Treat the cells with this compound at a pre-determined IC50 concentration.
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug selection.
-
-
Harvesting Resistant Population:
-
After the treatment period, harvest the surviving cells.
-
Pellet the cells and store at -80°C for genomic DNA extraction.
-
sgRNA Sequencing and Data Analysis
This protocol describes the preparation of sgRNA amplicons for next-generation sequencing and subsequent data analysis.
Materials:
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and this compound resistant cell pellets using a commercial kit.
-
sgRNA Amplification:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR products and sequence them on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read count for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound resistant population compared to the T0 population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
-
Data Presentation
The results of the CRISPR screen can be summarized in a table listing the candidate genes, their enrichment scores, and statistical significance.
| Gene | Rank | Enrichment Score | p-value | False Discovery Rate (FDR) |
| GNB1 | 1 | 12.5 | 1.2e-8 | 2.5e-7 |
| GENE X | 2 | 10.2 | 3.4e-7 | 4.1e-6 |
| GENE Y | 3 | 9.8 | 1.1e-6 | 9.7e-6 |
| ... | ... | ... | ... | ... |
GNB1-Mediated Resistance Pathway
Mutations in GNB1 can lead to the activation of downstream signaling pathways that promote cell survival and proliferation, thereby conferring resistance to kinase inhibitors like this compound.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to the hypothetical kinase inhibitor this compound. The detailed protocols and data analysis guidelines offer a practical approach for researchers in drug development and cancer biology. The identification of genes like GNB1, which can activate bypass signaling pathways, is critical for the rational design of combination therapies to overcome drug resistance and improve patient outcomes. The methodologies described herein are broadly applicable to the study of resistance mechanisms for a wide range of targeted therapies.
References
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. heart.org [heart.org]
- 6. Bcr-abl inhibitor GNF-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rarediseases.org [rarediseases.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GNF-6 Cellular Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with the cellular activity of GNF-6. While specific data for this compound is not publicly available, it is presumed to be a member of the GNF series of kinase inhibitors developed by the Genomics Institute of the Novartis Research Foundation (GNF), targeting the Bcr-Abl fusion protein. The information provided is based on the known characteristics of related GNF compounds, such as GNF-2 and GNF-5, which are allosteric inhibitors of Bcr-Abl.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on related GNF compounds, this compound is likely a selective, non-ATP competitive (allosteric) inhibitor of the Bcr-Abl kinase.[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors like those in the GNF series bind to the myristate-binding pocket of the Abl kinase domain.[1][4] This binding event induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling.
Q2: In which cell lines is this compound expected to be active?
A2: this compound is expected to show anti-proliferative activity in cell lines that are dependent on the Bcr-Abl signaling pathway for their growth and survival. These are typically hematological cancer cell lines positive for the Philadelphia chromosome, which harbors the BCR-ABL gene fusion. Examples of such cell lines where related GNF compounds have shown activity include K562 and SUP-B15.[1]
Q3: What are the common reasons for a lack of this compound activity in my cellular assay?
A3: Several factors could contribute to a lack of expected activity. These can be broadly categorized as issues with the compound itself, the cell line, or the experimental setup. See the troubleshooting guide below for a more detailed breakdown.
Troubleshooting Guide: this compound Not Showing Expected Activity
This guide provides a structured approach to identifying and resolving common issues when this compound does not exhibit the expected inhibitory effects in your cellular experiments.
Problem Area 1: Compound Integrity and Handling
| Potential Issue | Recommended Action |
| Compound Degradation | Ensure this compound is stored under the recommended conditions (typically -20°C or -80°C) and protected from light and moisture.[5] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the correct molecular weight was used for concentration calculations. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. For related GNF compounds, cellular IC50 values are typically in the nanomolar to low micromolar range.[1][6] |
| Poor Solubility | GNF compounds are often soluble in DMSO. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, gentle warming and sonication may help. |
Problem Area 2: Cell Line and Culture Conditions
| Potential Issue | Recommended Action |
| Cell Line Authenticity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure the cell line is indeed positive for the Bcr-Abl fusion protein. |
| Cell Line Health | Use cells that are in the logarithmic growth phase and have a high viability (>95%). Avoid using cells that are over-confluent or have been in continuous culture for an extended period, which can lead to genetic drift and altered drug sensitivity. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cellular responses to experimental treatments. |
| Presence of Resistance Mutations | The target kinase, Bcr-Abl, can acquire mutations that confer resistance to inhibitors.[2] If you suspect resistance, consider sequencing the ABL kinase domain of your cell line to check for known resistance mutations. |
Problem Area 3: Experimental Protocol
| Potential Issue | Recommended Action |
| Inappropriate Assay Endpoint | Ensure the chosen assay is suitable for measuring the expected biological effect of this compound. For a Bcr-Abl inhibitor, assays measuring cell proliferation (e.g., CellTiter-Glo), apoptosis (e.g., Caspase-Glo), or target engagement (e.g., Western blot for phospho-CrkL) are appropriate.[1] |
| Insufficient Incubation Time | The effects of this compound may not be apparent after short incubation times. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Incorrect Positive and Negative Controls | Always include a known Bcr-Abl inhibitor (e.g., imatinib, nilotinib) as a positive control to validate your assay system. A vehicle control (e.g., DMSO) is essential as a negative control. |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well format and is a common method for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Include wells with a positive control (e.g., imatinib) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-CrkL (a Bcr-Abl Substrate)
This protocol allows for the direct assessment of Bcr-Abl kinase inhibition in cells.
-
Cell Treatment and Lysis:
-
Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight (if adherent) or stabilize (if in suspension).
-
Treat the cells with the desired concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-CrkL overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence imaging system.
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Strip and re-probe the membrane for total CrkL and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound as an allosteric inhibitor of Bcr-Abl.
Caption: A logical workflow for troubleshooting the lack of this compound activity in cellular assays.
References
Technical Support Center: Optimizing GNF-6 Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for determining the IC50 of the hypothetical FGFR inhibitor, GNF-6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
For initial range-finding experiments, a wide concentration range is recommended. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps to identify the approximate potency of the compound and ensures that the full dose-response curve, including the top and bottom plateaus, is captured.
Q2: Which cell viability assay is most suitable for determining the IC50 of this compound?
The choice of cell viability assay can depend on the cell type and the experimental goals. Common assays include:
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MTT Assay: This colorimetric assay measures metabolic activity. It is cost-effective but can be toxic to cells with longer incubation times.[1]
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Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay that is generally less toxic than MTT and allows for kinetic monitoring.[2]
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ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels as an indicator of viable cells and are known for their high sensitivity.
It is advisable to test more than one type of viability assay to ensure that the results are not an artifact of a specific assay's mechanism.[3]
Q3: What is the optimal cell seeding density for an IC50 experiment?
The optimal cell seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the drug treatment period. A cell titration experiment is recommended prior to the IC50 assay. Cells should be seeded at various densities and their growth monitored over the intended duration of the experiment (e.g., 24, 48, 72 hours). The ideal density is one that results in sub-confluent cells at the end of the assay, avoiding artifacts from overgrowth or nutrient depletion.
Q4: How long should cells be incubated with this compound?
The incubation time will depend on the cell line's doubling time and the mechanism of action of this compound. A typical starting point is 48 to 72 hours. It is crucial to optimize the incubation time to allow for the compound to exert its effect without causing non-specific toxicity due to prolonged exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| IC50 value is higher than expected | - Incorrect drug concentration- Cell line has low sensitivity to this compound- Presence of serum proteins in the media binding to the compound- Media composition affecting drug potency[4] | - Verify the stock concentration of this compound.- Test a different cell line known to be sensitive to FGFR inhibitors.- Consider reducing the serum concentration if compatible with cell health.- Ensure consistent media formulation between experiments. |
| Incomplete dose-response curve (no upper or lower plateau) | - Concentration range of this compound is too narrow or not centered around the IC50. | - Broaden the concentration range in a preliminary experiment (e.g., 1 nM to 100 µM).- Once the approximate IC50 is known, perform a more focused experiment with a narrower range and more data points around the IC50. |
| Precipitation of this compound at high concentrations | - The compound has low solubility in the assay medium. | - Visually inspect the wells with the highest concentrations for any precipitate.- Use a lower starting concentration.- Consider using a different solvent for the stock solution, ensuring the final solvent concentration in the assay is low and non-toxic to the cells. |
Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density
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Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
At 24, 48, and 72-hour time points, measure cell viability using your chosen assay (e.g., Resazurin).
-
Select the seeding density that results in exponential growth and sub-confluency at the end of the planned drug incubation period.
Protocol: this compound IC50 Determination using Resazurin Assay
-
Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software like GraphPad Prism.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) | Assay Used | Incubation Time (hours) |
| HCT116 | 5.2 | Resazurin | 72 |
| A549 | 12.8 | MTT | 72 |
| MCF7 | 8.1 | CellTiter-Glo® | 48 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound as an FGFR inhibitor.
Experimental Workflow
Caption: Experimental workflow for this compound IC50 determination.
References
Technical Support Center: GNF Inhibitor Series
This technical support center provides guidance on the stability and handling of GNF inhibitors in solution. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Solubility and Storage Conditions
Proper storage and the use of appropriate solvents are critical for maintaining the stability and activity of GNF inhibitors. Below is a summary of solubility and recommended storage conditions based on available data for various GNF compounds.
| Compound | Molecular Weight | Purity | Solubility | Storage Temperature |
| GNF-5837 | 535.49 g/mol | ≥98% (HPLC) | DMSO: 5 mg/mL (clear, with warming) | 2-8°C |
| GNF-5 | 418.37 g/mol | >98%[1] | DMSO: ≥ 49 mg/mL (117.12 mM)[1] | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1] |
| GNF-2 | 374.32 g/mol | Not Specified | DMSO: 74-75 mg/mL (197.69-200.36 mM)[2] | Not Specified |
Frequently Asked Questions (FAQs)
Q1: My GNF compound precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe precipitation:
-
Warm the solution: Gently warm the tube at 37°C.[1]
-
Sonication: Use an ultrasonic bath to help redissolve the compound.[1]
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Use fresh solvent: Moisture-absorbing solvents like DMSO can reduce solubility over time. Always use fresh, anhydrous DMSO for preparing stock solutions.[2]
-
Re-evaluate your solvent and concentration: If precipitation persists, you may need to use a different solvent system or lower the concentration of your working solution.
Q2: What is the best solvent for GNF inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of GNF inhibitors like GNF-5837, GNF-5, and GNF-2.[1][2] For aqueous working solutions, a co-solvent system is often necessary.
Q3: How should I prepare my stock and working solutions?
A3:
-
Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, for GNF-2, a stock solution of 74 mg/mL in DMSO can be prepared.[2] Store stock solutions at -20°C or below for long-term stability.[1]
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Working Solutions: To prepare a working solution for in vitro or in vivo experiments, a multi-step dilution is often required. For example, a working solution of GNF-2 can be prepared by first diluting the DMSO stock in PEG300, followed by the addition of Tween80, and finally, ddH2O.[2] It is recommended to use the mixed working solution immediately for optimal results.[2]
Troubleshooting Guide
Problem 1: Compound crashes out of solution when diluting DMSO stock into an aqueous buffer.
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Cause: GNF compounds have low aqueous solubility. The rapid change in solvent polarity when diluting a DMSO stock directly into an aqueous buffer can cause the compound to precipitate.
-
Solution: Employ a co-solvent system. A common strategy is to use excipients like PEG300 and a surfactant like Tween80 or Polysorbate 20 to improve solubility and stability in aqueous media.[2][3]
Problem 2: I suspect my GNF compound is degrading in solution over time.
-
Cause: Degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the solvent or buffer.
-
Solution:
-
Stability Assessment: Perform a stability study using an analytical method like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time under your experimental conditions.
-
Storage Conditions: Ensure your stock solutions are stored at or below -20°C in tightly sealed vials to minimize degradation.[1]
-
Fresh Solutions: Prepare working solutions fresh for each experiment and use them immediately.[2]
-
Experimental Protocols
Protocol: Assessing GNF-6 Stability in Solution via HPLC
This protocol outlines a general procedure to assess the stability of a GNF compound in a specific buffer system.
-
Prepare a Stock Solution: Dissolve the GNF compound in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM DMSO stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects. If precipitation occurs, a co-solvent system may be necessary.
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.
-
Data Analysis: Quantify the peak area of the GNF compound at each time point. Plot the percentage of the remaining compound versus time to determine the stability profile.
Visualizations
References
GNF-6 off-target effects and how to mitigate them
Welcome to the technical support center for GNF-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a particular focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a small molecule inhibitor under investigation. While comprehensive public data on this compound is limited, it is classified as a kinase inhibitor. The primary intended target of this compound is a specific kinase involved in a key cellular signaling pathway. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, it is crucial to experimentally validate its selectivity.
Q2: I am observing a phenotype in my cellular assay that is inconsistent with the known function of the primary target. What could be the cause?
A: This is a common and important observation in pharmacological studies. Such a discrepancy often points towards off-target effects, where this compound may be interacting with other proteins (kinases or non-kinases) in the cell. It is also possible that the compound is indirectly affecting other pathways. We recommend a systematic approach to de-risk these off-target effects.
Q3: What are the first steps to investigate potential off-target effects of this compound?
A: A tiered approach is recommended. Start with a broad, unbiased screen to identify potential off-targets. A comprehensive kinome scan is an excellent first step to identify other kinases that bind to this compound. Subsequently, cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm these interactions in a more physiologically relevant context.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect. This can be achieved through careful dose-response studies.
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Use a structurally unrelated inhibitor: If another inhibitor for the same primary target exists with a different chemical scaffold, it can be used as an orthogonal control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Employ genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. The resulting phenotype can then be compared to the phenotype observed with this compound treatment.
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Use a negative control compound: If available, a structurally similar but inactive analogue of this compound can be a powerful tool to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cellular assays.
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Possible Cause: this compound may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized. Off-target effects in the cellular context can also lead to different outcomes.
-
Troubleshooting Steps:
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Assess Cell Permeability: Perform a cellular uptake assay to determine if this compound is entering the cells.
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Conduct a Cellular Thermal Shift Assay (CETSA): This will confirm if this compound is engaging its intended target inside the cell.[1][2][3][4]
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Perform a Dose-Response Curve in Cells: This will help determine the cellular IC50 and a suitable working concentration.
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Evaluate Off-Target Engagement: Use cellular assays to validate high-priority off-targets identified in biochemical screens.
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Issue 2: High cellular toxicity observed at concentrations required for on-target inhibition.
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Possible Cause: The observed toxicity may be due to potent off-target effects.
-
Troubleshooting Steps:
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Review Kinome Scan Data: Examine the selectivity profile of this compound for kinases known to be involved in cell viability pathways.
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Perform a Cell Viability Assay with a Panel of Cell Lines: This can help identify if the toxicity is specific to certain cell types.
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Titrate this compound Concentration: Carefully determine the therapeutic window where on-target inhibition is achieved with minimal toxicity.
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Rescue Experiment: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein.
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Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound across a large panel of human kinases.
Methodology:
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Assay Principle: A competition binding assay is used where this compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[5][6]
-
Procedure:
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This compound is serially diluted to a range of concentrations.
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Each concentration is incubated with a panel of over 400 human kinases.
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An immobilized ligand is added to the reaction.
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After incubation, unbound components are washed away.
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The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound at a given this compound concentration. A lower percentage indicates stronger binding of this compound. This data is used to calculate dissociation constants (Kd) for each kinase.
Data Presentation:
The results of a kinome scan are often visualized as a dendrogram or a "scan" plot. For quantitative comparison, a table summarizing the binding affinities is highly recommended.
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM Screen)
| Kinase Target | Percent of Control | Selectivity Score (S-score) |
| Primary Target Kinase A | 5% | 0.05 |
| Off-Target Kinase B | 15% | 0.15 |
| Off-Target Kinase C | 45% | 0.45 |
| Off-Target Kinase D | 80% | 0.80 |
| ... | ... | ... |
Lower "Percent of Control" and S-score indicate stronger binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target(s) in intact cells.[1][2][3][4]
Methodology:
-
Assay Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift.
-
Procedure:
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Culture cells to the desired confluency.
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Treat one set of cells with this compound at the desired concentration and another with a vehicle control (e.g., DMSO).
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Incubate to allow for compound entry and target engagement.
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspension and heat each aliquot to a different temperature for a defined time.
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Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
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Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
Table 2: Hypothetical CETSA Data for this compound
| Temperature (°C) | Soluble Target Protein (Vehicle, % of max) | Soluble Target Protein (this compound, % of max) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target effects of a kinase inhibitor.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 5. youtube.com [youtube.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Overcoming GNF-6 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the multi-targeted kinase inhibitor GNF-6 and its more potent analog, GNF-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a multi-targeted kinase inhibitor. Its more potent and well-characterized analog, GNF-7, has been identified as an inhibitor of several kinases, including FMS-like tyrosine kinase 3 (FLT3), BCR-ABL, Activated Cdc42-associated kinase 1 (ACK1), and Germinal Center Kinase (GCK).[1] In the context of acute myeloid leukemia (AML), its most significant activity is the inhibition of mutated FLT3, a key driver of leukemogenesis.[2][3]
Q2: What is the mechanism of action of this compound/GNF-7?
A2: this compound and GNF-7 are Type II kinase inhibitors. They bind to the inactive conformation of the kinase, preventing its activation.[4] In FLT3-mutated AML cells, GNF-7 has been shown to bind directly to the FLT3 protein and inhibit the autophosphorylation of FLT3. This blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including STAT5, PI3K/AKT, and MAPK/ERK.[2][3][5]
Q3: My cells were initially sensitive to this compound, but now they are showing reduced sensitivity. What could be the reason?
A3: The development of acquired resistance to kinase inhibitors is a common phenomenon in cancer cells. While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns to other kinase inhibitors, the most likely causes are:
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On-target secondary mutations: The kinase target (e.g., FLT3) may have acquired a new mutation that prevents this compound from binding effectively.
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Bypass signaling activation: The cancer cells may have activated an alternative signaling pathway to circumvent the blockade of the primary target. This often involves mutations in genes like NRAS or KRAS.
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Target protein amplification: The cells may be overexpressing the target protein, requiring higher concentrations of the inhibitor to achieve the same effect.
This guide provides protocols to investigate these potential mechanisms.
Q4: Can GNF-7 be used to overcome resistance to other FLT3 inhibitors?
A4: Yes, GNF-7 has shown efficacy in overcoming resistance to other FLT3 inhibitors like quizartinib and gilteritinib.[2][3] Specifically, it has demonstrated potent activity against the FLT3-ITD/F691L mutation, a clinically relevant mutation that confers resistance to some other FLT3 inhibitors.[2][3][5]
Troubleshooting Guide: Investigating this compound Resistance
This section provides a step-by-step guide to help you characterize and potentially overcome this compound resistance in your cell lines.
Problem 1: Decreased Cell Death or Increased IC50 Value for this compound
Your this compound treated cells are no longer dying as expected, and you observe a significant increase in the half-maximal inhibitory concentration (IC50) value.
Hypothesis A: Loss of Target Engagement The drug may no longer be binding effectively to its target, possibly due to a secondary mutation in the kinase domain.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a method to assess target engagement by a ligand (drug) in intact cells. The principle is that a drug-bound protein is stabilized and will denature and precipitate at a higher temperature than the unbound protein.
Methodology:
-
Cell Treatment: Treat your suspected this compound resistant cells and the parental (sensitive) cells with this compound (e.g., at 1 µM) and a vehicle control (DMSO) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer with protease and phosphatase inhibitors.
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Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
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Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the levels of the target protein (e.g., FLT3) by Western blot.
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Analysis: In the sensitive cells, the this compound treated sample should show a higher amount of soluble FLT3 at higher temperatures compared to the DMSO control, indicating stabilization. If the resistant cells show no such thermal shift upon this compound treatment, it suggests a loss of drug binding.
Hypothesis B: Reactivation of Downstream Signaling The cells may have developed a mechanism to reactivate the downstream signaling pathways even in the presence of this compound. This could be due to a mutation downstream of the target or the activation of a bypass pathway.
Experimental Protocol: Western Blot Analysis of Signaling Pathways This protocol will assess the phosphorylation status of key proteins in the signaling pathways downstream of the this compound targets.
Methodology:
-
Cell Treatment: Culture both sensitive and resistant cells. Treat each cell line with DMSO and a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM) for a specified time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of the following proteins:
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p-FLT3 and total FLT3
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p-STAT5 and total STAT5
-
p-AKT and total AKT
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p-ERK1/2 and total ERK1/2
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Sensitive Cells: You should observe a dose-dependent decrease in the phosphorylation of FLT3, STAT5, AKT, and ERK with this compound treatment.
-
Resistant Cells: If the resistant cells maintain high levels of phosphorylation of these downstream proteins despite this compound treatment, it suggests that the signaling pathway has been reactivated.
-
Problem 2: How to Generate a this compound Resistant Cell Line for Study
You want to proactively study resistance mechanisms by generating a this compound resistant cell line from a sensitive parental line.
Experimental Protocol: Generation of Resistant Cell Lines by Dose Escalation
Methodology:
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Determine Initial IC50: First, accurately determine the IC50 of this compound in your parental cell line using a cell viability assay (e.g., CellTiter-Glo® or MTT).
-
Initial Culture: Begin by continuously culturing the parental cells in the presence of this compound at a concentration equal to the IC50.
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Monitor Viability: Initially, a large proportion of the cells will die. Monitor the culture closely and change the media with fresh this compound every 2-3 days.
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Dose Escalation: Once the cells resume a stable growth rate (this may take several weeks to months), double the concentration of this compound.
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Repeat: Repeat the process of monitoring and dose escalation. Continue this until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
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Characterize the Resistant Line: Once a resistant population is established, perform the following:
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Confirm the shift in IC50 by performing a new dose-response curve and comparing it to the parental line.
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Freeze down stocks of the resistant cells at different passages.
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Investigate the mechanism of resistance using the protocols described above (CETSA, Western Blotting).
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Consider sequencing the kinase domain of the target genes (e.g., FLT3) to identify potential mutations.
-
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data that you might generate during your experiments.
Table 1: GNF-7 IC50 Values in FLT3-ITD AML Cell Lines
| Cell Line | FLT3 Status | Known Resistance (to other TKIs) | GNF-7 IC50 (nM) |
| MOLM-13 | FLT3-ITD | - | ~5-10 |
| MV4-11 | FLT3-ITD | - | ~5-10 |
| Ba/F3 FLT3-ITD | FLT3-ITD | - | ~6.56[2] |
| Ba/F3 FLT3-ITD/F691L | FLT3-ITD with F691L mutation | Quizartinib-resistant | ~10-20 |
| U937 | FLT3-WT | - | >1000 |
| THP-1 | FLT3-WT | - | >1000 |
Data is compiled from literature and represents approximate values.[2]
Table 2: Hypothetical Western Blot Quantification in Sensitive vs. Resistant Cells
| Cell Line | Treatment | p-FLT3 / Total FLT3 (Relative Units) | p-ERK / Total ERK (Relative Units) |
| Parental (Sensitive) | DMSO | 1.0 | 1.0 |
| Parental (Sensitive) | 1 µM this compound | 0.2 | 0.3 |
| This compound Resistant | DMSO | 1.2 | 1.1 |
| This compound Resistant | 1 µM this compound | 0.9 | 0.95 |
This table illustrates the expected outcome where resistant cells maintain high levels of pathway activation despite drug treatment.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound resistance.
Caption: FLT3 signaling pathway and point of inhibition by this compound/GNF-7.
Caption: Experimental workflow for investigating this compound resistance.
Caption: On-target vs. bypass mechanisms of resistance to this compound.
References
- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
GNF-6 experimental variability and reproducibility issues
Technical Support Center: GNF-6 (CDK4/6 Inhibitor Class)
A Note on Nomenclature: The term "this compound" is not consistently associated with a single, publicly documented molecule. "GNF" is a prefix used by the Genomics Institute of the Novartis Research Foundation for several compounds. Given the context of experimental variability in cancer research, this guide focuses on the CDK4/6 inhibitor class of molecules, with a specific emphasis on Ribociclib , a CDK4/6 inhibitor developed by Novartis. This focus is chosen due to the potential for "6" to refer to CDK6 and the affiliation of GNF with Novartis. Researchers working with other CDK4/6 inhibitors will also find the principles and protocols outlined here to be highly relevant.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with CDK4/6 inhibitors like Ribociclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK4/6 inhibitors like Ribociclib?
A1: Ribociclib is a selective, small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is often hyperactivated, leading to uncontrolled cell proliferation. Ribociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][2]
Q2: I am observing significant variability in my cell viability assay results. What could be the cause?
A2: Variability in cell viability assays (e.g., MTT, CellTiter-Glo) can stem from several factors when working with CDK4/6 inhibitors:
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Assay Type: CDK4/6 inhibitors induce cell cycle arrest but not necessarily immediate cell death. Assays that measure metabolic activity, like MTT, can be misleading. Arrested cells may still be metabolically active and can even increase in size, leading to an overestimation of cell viability. Consider using assays that measure cell number (e.g., crystal violet staining) or DNA content (e.g., CyQUANT assay) for more accurate results.
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Seeding Density: Inconsistent initial cell seeding density will directly impact the final readout. Ensure precise and uniform cell plating.
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Treatment Duration: The cytostatic effect of CDK4/6 inhibitors takes time to manifest. Short incubation times may not be sufficient to observe a significant effect on cell proliferation. A time-course experiment is recommended to determine the optimal treatment duration for your cell line.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to CDK4/6 inhibitors. Ensure you are using a cell line known to be sensitive and have a functional Rb pathway. Rb-deficient cell lines are typically resistant.
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Drug Stability: Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
Q3: My Western blot results for phosphorylated Rb (pRb) are inconsistent. What should I check?
A3: Inconsistent pRb levels can be a common issue. Here are some troubleshooting steps:
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Cell Synchronization: For a more consistent baseline of pRb, consider synchronizing your cells before treatment. Serum starvation is a common method.
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Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of Rb.
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Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of Rb you are targeting (e.g., Ser780, Ser807/811) and has been validated for Western blotting.
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Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. However, be aware that the expression of some housekeeping genes can be affected by cell cycle arrest. Total Rb can also be used as a loading control for pRb.
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Time Point: The dephosphorylation of Rb in response to CDK4/6 inhibition is a dynamic process. Perform a time-course experiment to identify the optimal time point to observe maximal pRb reduction.
Q4: Can off-target effects of Ribociclib contribute to experimental variability?
A4: While Ribociclib is highly selective for CDK4/6, off-target effects can occur, especially at higher concentrations. These can contribute to unexpected experimental outcomes. For instance, some CDK4/6 inhibitors have been reported to affect other kinases at higher doses. It is crucial to use the lowest effective concentration to minimize off-target effects and to confirm key findings using a second, structurally different CDK4/6 inhibitor or through genetic approaches like siRNA-mediated knockdown of CDK4 and CDK6.
Troubleshooting Guides
Issue 1: Apparent Resistance or Low Sensitivity to Ribociclib in a Known Sensitive Cell Line
| Potential Cause | Troubleshooting Step |
| Rb Pathway Alterations | Confirm Rb expression and phosphorylation status in your cell line via Western blot. Loss or mutation of Rb leads to resistance. |
| Cyclin E/CDK2 Upregulation | Increased Cyclin E-CDK2 activity can bypass the G1 arrest induced by CDK4/6 inhibition. Assess Cyclin E and CDK2 levels by Western blot. |
| Drug Efflux | Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein). Consider using an efflux pump inhibitor as a control experiment. |
| Incorrect Dosing | Verify the concentration of your stock solution and ensure accurate dilutions. Perform a dose-response curve to determine the IC50 in your specific cell line. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination. |
Issue 2: High Background or Non-Specific Effects in Experiments
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | High concentrations can lead to off-target effects and cellular stress. Use the lowest effective concentration determined from a dose-response study. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Consider reducing the serum concentration if appropriate for your cell line, or use serum-free media for short-term experiments. |
| Drug-Plastic Binding | Some compounds can adsorb to plasticware. Use low-binding plates and tubes where possible. |
Quantitative Data Summary
The following tables summarize key quantitative data for Ribociclib from in vitro and clinical studies.
Table 1: In Vitro IC50 Values of Ribociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MCF-7 | HR+/HER2- | 10 - 100 |
| T-47D | HR+/HER2- | 10 - 150 |
| CAMA-1 | HR+/HER2- | 50 - 200 |
| MDA-MB-231 | Triple-Negative | >1000 (Resistant) |
| Note: IC50 values can vary between studies and experimental conditions. |
Table 2: Common Adverse Events Associated with Ribociclib (from Clinical Trials)
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Neutropenia | 20-30 | 50-60 |
| Leukopenia | 30-40 | 20-30 |
| Fatigue | 30-40 | 2-5 |
| Nausea | 40-50 | 2-3 |
| Hepatotoxicity (ALT/AST increase) | 10-20 | 5-10 |
| QTc Prolongation | 5-10 | 1-3 |
| Note: Frequencies are approximate and can vary based on the specific clinical trial and patient population. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Treatment: Prepare serial dilutions of Ribociclib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Ribociclib at the desired concentration and for the appropriate duration.
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Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
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Incubation: Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the samples on a flow cytometer.
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Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blotting for Rb and Phospho-Rb
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and a specific phospho-Rb (e.g., pRb Ser807/811) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize the phospho-Rb signal to the total Rb signal.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNF-6 Long-Term Storage
Disclaimer: The compound "GNF-6" is not readily identifiable in publicly available scientific literature or chemical databases. The following information is based on best practices for the long-term storage of small molecule compounds and may reference "GNF 5" as a potential analogue, based on available data. Researchers should always consult the manufacturer's specific recommendations for their compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for a small molecule compound like this compound?
For long-term stability, small molecule compounds are typically stored in a dry, dark, and cold environment. The recommended storage is in a sealed container at -20°C or -80°C. For compounds in solution, storage at -80°C is generally preferred to minimize degradation. Always refer to the product data sheet for any specific storage requirements.
Q2: How should I handle this compound upon receipt?
Upon receiving the compound, it is recommended to briefly centrifuge the vial to ensure all the material is at the bottom. Before opening, allow the product to equilibrate to room temperature to prevent condensation from forming on the compound, which can lead to degradation.
Q3: Can I store this compound at room temperature?
Room temperature storage is generally not recommended for long-term stability. While some compounds may be stable for short periods, prolonged exposure to ambient temperatures can lead to degradation. For short-term shipping, room temperature may be acceptable, but for storage of more than a few days, cold storage is essential.
Q4: What is the best solvent for dissolving and storing this compound?
The choice of solvent depends on the experimental application and the compound's solubility. For "GNF 5", DMSO is a common solvent for creating stock solutions.[1] Stock solutions in DMSO can typically be stored at -20°C for several months.[1] However, for long-term storage, it is best to store the compound in its solid, lyophilized form.
Q5: How can I prevent freeze-thaw cycles of my this compound stock solution?
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. This ensures that the main stock remains frozen and stable while you work with smaller portions.
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation can sometimes occur when a solution is thawed. To redissolve the compound, you can gently warm the tube to 37°C and vortex or sonicate it for a short period.[1] If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solvent is saturated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Inactivity or Reduced Potency | Improper storage leading to degradation. | - Confirm storage conditions (temperature, light exposure).- Use a fresh aliquot of the compound.- If the problem persists, consider purchasing a new batch of the compound. |
| Difficulty Dissolving the Compound | Compound may have low solubility in the chosen solvent. | - Consult the product datasheet for recommended solvents.- Gently warm the solution and vortex or sonicate.- Try a different solvent if appropriate for your experiment. |
| Color Change of the Compound | May indicate oxidation or degradation. | - Discard the compound if a significant color change is observed.- Ensure the storage container is properly sealed to prevent exposure to air and moisture. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper handling. | - Review handling procedures, especially regarding temperature equilibration and prevention of condensation.- Use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Briefly centrifuge the vial of the lyophilized compound to ensure all powder is at the bottom.
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Allow the vial to equilibrate to room temperature for 15-20 minutes before opening.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
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Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use tubes for storage at -20°C or -80°C.
Protocol 2: Long-Term Storage of Lyophilized Compound
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Ensure the compound is in a tightly sealed, light-protective vial.
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Place the vial in a secondary container with a desiccant to absorb any moisture.
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Store the container in a freezer at -20°C or -80°C.
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Maintain a log of the storage date and any access to the compound.
This compound Storage Troubleshooting Workflow
A troubleshooting workflow for common issues with this compound storage and handling.
References
Technical Support Center: Interpreting Unexpected Results from GNF-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results from experiments involving GNF-6. The information is designed to address specific issues you may encounter and to provide detailed experimental protocols and an understanding of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a modulator of signaling pathways, though its precise mechanisms and targets are a subject of ongoing research. It has been noted in the context of drug discovery collaborations, such as the partnership between the Juvenile Diabetes Research Foundation (JDRF) and the Genomics Institute of the Novartis Research Foundation (GNF) aimed at discovering novel therapeutics.[1] The initial focus of such collaborations has been on areas like pancreatic beta cell regeneration and survival.[1] Understanding the specific context of your research is crucial for interpreting results.
Q2: We are observing a significant decrease in cell viability at concentrations where we expected to see a specific signaling effect. What could be the cause?
A2: This could be due to off-target effects or compound toxicity. It is essential to determine the therapeutic window of this compound in your specific cell system. We recommend performing a dose-response curve for cell viability alongside your functional assays.
Q3: Our western blot results show modulation of a signaling pathway that is not the intended target of this compound. Why is this happening?
A3: This is a common challenge in drug development and can be attributed to the promiscuity of small molecules or complex biological crosstalk. This compound might be interacting with upstream regulators or downstream effectors of your pathway of interest. For instance, many signaling pathways, such as the TGF-β and IL-6 pathways, have intricate autocrine loops and feedback mechanisms.[2]
Q4: We are seeing inconsistent results between experimental replicates. What are the common sources of variability with this compound treatment?
A4: Inconsistent results can arise from various factors including, but not limited to:
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Compound Stability: Ensure this compound is properly stored and handled to prevent degradation.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response.
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Treatment Time: The kinetics of the cellular response to this compound may be highly dynamic. A time-course experiment is recommended.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes
| Observation | Potential Cause | Recommended Action |
| Cells appear rounded and detached after this compound treatment. | Cytotoxicity or induction of apoptosis. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct an apoptosis assay (e.g., Annexin V/PI staining). |
| Cells exhibit a more elongated, mesenchymal-like phenotype. | Induction of Epithelial-to-Mesenchymal Transition (EMT). | Analyze EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by western blot or immunofluorescence. |
| Formation of intracellular vacuoles. | Autophagy or drug-induced stress. | Assess autophagy markers (e.g., LC3-I/II) by western blot. Use transmission electron microscopy to visualize vacuole morphology. |
Issue 2: Discrepancy Between Target Engagement and Downstream Effects
| Observation | Potential Cause | Recommended Action |
| Evidence of this compound binding to its target, but no change in the expected downstream signaling. | Redundant signaling pathways compensating for the inhibition. Presence of a dominant-negative regulator. | Use pathway inhibitors to probe for redundant pathways. Perform a broader screen of signaling pathways (e.g., phospho-kinase array). |
| Downstream signaling is affected, but there is no direct evidence of target engagement. | This compound is acting on an upstream or parallel pathway that converges on the observed downstream effect. | Map the signaling network upstream of your observed effect. Use siRNA or CRISPR to validate the role of potential upstream regulators. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of viable cells against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
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Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate a hypothetical signaling pathway potentially modulated by this compound and a standard experimental workflow for investigating unexpected results.
Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of a receptor tyrosine kinase.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. JDRF and GNF Announce Innovative Diabetes Drug Discovery and Development Partnership | Technology Networks [technologynetworks.com]
- 2. Suppression of TGFβ-Induced Interleukin-6 Secretion by Sinulariolide from Soft Corals through Attenuation of the p38–NF-kB Pathway in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6 Assay Development and Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNF-6 in their experiments. This compound is a potent, ATP-competitive kinase inhibitor with high specificity for the this compound target kinase. Successful assay development and optimization are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a selective ATP-competitive kinase inhibitor. It binds to the ATP-binding pocket of its target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Q2: What is the recommended starting concentration for this compound in a cellular assay?
A2: For initial experiments, a dose-response curve is recommended, starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range. This will help determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay conditions.
Q3: What solvents are recommended for dissolving and diluting this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.
Q4: How can I be sure my this compound is active?
A4: The activity of this compound can be confirmed using a purified in vitro kinase assay with the target kinase. A decrease in substrate phosphorylation with increasing concentrations of this compound indicates its inhibitory activity.
Troubleshooting Guides
Below are common issues encountered during this compound assay development, along with potential causes and solutions.
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Cell seeding inconsistency | Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Reagent instability | Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of this compound stock solutions. |
| Inconsistent incubation times | Standardize all incubation steps. For kinetic assays, use a multi-channel pipette or automated liquid handler for simultaneous additions. |
Issue 2: No or low signal in the assay.
| Potential Cause | Recommended Solution |
| Inactive enzyme | Use a fresh batch of kinase. Confirm enzyme activity with a positive control. |
| Sub-optimal ATP concentration | Titrate the ATP concentration around the Km for the kinase. |
| Incorrect buffer conditions | Optimize pH, salt concentration, and co-factors (e.g., Mg2+, Mn2+) for the specific kinase. |
| Detection reagent failure | Check the expiration date and proper storage of detection reagents. Run a positive control for the detection system. |
Issue 3: High background signal.
| Potential Cause | Recommended Solution |
| Autophosphorylation of the kinase | Reduce the kinase concentration or the incubation time. |
| Non-specific binding of antibody | Increase the number of wash steps. Include a blocking agent (e.g., BSA) in the buffer. |
| Substrate precipitation | Check the solubility of the substrate in the assay buffer. |
| Contaminated reagents | Use fresh, high-purity reagents. |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is designed to measure the kinase activity via the quantification of ATP remaining after the kinase reaction.
Materials:
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This compound Target Kinase
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Kinase Substrate (specific to the target kinase)
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This compound
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ATP
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Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 96-well plates
Procedure:
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Prepare a serial dilution of this compound in kinase buffer.
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Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
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Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
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Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
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Incubate the plate at room temperature for 1 hour.
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Stop the kinase reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature.
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Add 50 µL of Kinase Detection Reagent.
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Incubate for 30 minutes at room temperature.
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Read the luminescence on a plate reader.
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a target protein in a cellular context.
Materials:
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Cells expressing the target kinase and substrate
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Cell culture medium
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This compound
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Stimulant (if required to activate the signaling pathway)
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibody against the phosphorylated substrate
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Primary antibody against the total substrate
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed cells in a 6-well plate and grow to 80-90% confluency.
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Starve the cells in serum-free medium for 4-6 hours, if necessary.
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Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
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Stimulate the cells with the appropriate agonist for the recommended time to induce phosphorylation.
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Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with the primary antibody for the phosphorylated target.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with the antibody for the total target protein as a loading control.
Visualizations
Caption: this compound inhibits its target kinase, blocking downstream signaling.
Caption: A typical workflow for a cell-based this compound assay.
Validation & Comparative
Comparative Efficacy of c-MET Inhibitors in Xenograft Models: A Guide for Researchers
For researchers and drug development professionals, the robust validation of a therapeutic candidate in preclinical models is a critical step towards clinical application. This guide provides a comparative overview of the validation of c-MET inhibitors in xenograft models, offering insights into experimental design and data interpretation. While specific in vivo xenograft data for GNF-6 is not publicly available, this guide utilizes data from other well-characterized c-MET inhibitors, such as Capmatinib and Tivantinib, to illustrate the key benchmarks and methodologies in the field.
The c-MET Signaling Pathway in Cancer
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway can disrupt tumor growth and metastasis.
Caption: The HGF/c-MET signaling pathway and its downstream effectors.
Evaluating c-MET Inhibitors in Xenograft Models: A Methodological Overview
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. They allow for the in vivo assessment of a drug's anti-tumor efficacy.
Standard Xenograft Study Workflow
A typical workflow for evaluating a c-MET inhibitor in a subcutaneous xenograft model involves several key steps:
Caption: A generalized workflow for a subcutaneous xenograft study.
Comparative Efficacy Data
The following tables summarize hypothetical and literature-derived data for c-MET inhibitors in various xenograft models. This data is presented to exemplify how the performance of a compound like this compound would be evaluated against alternatives.
Table 1: In Vivo Efficacy of c-MET Inhibitors in Subcutaneous Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound | Non-Small Cell Lung | H441 | Data not available | Data not available | - |
| Capmatinib | Non-Small Cell Lung | Hs746T | 10 mg/kg, BID, p.o. | ~90 | [1] |
| Tivantinib | Gastric | MKN-45 | 200 mg/kg, QD, p.o. | 45-79 | [2] |
| Cabozantinib | Medullary Thyroid | - | - | Significant reduction in tumor growth | [3] |
Table 2: Pharmacodynamic Effects of c-MET Inhibitors in Xenograft Tumors
| Compound | Xenograft Model | Biomarker | Method | Result | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| Capmatinib | Hs746T | p-MET | Western Blot | Dose-dependent inhibition of MET phosphorylation | [1] |
| Tivantinib | Various | p-MET | Immunohistochemistry | Inhibition of MET phosphorylation in tumor tissue | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of preclinical findings. Below are example protocols for key experiments.
Subcutaneous Xenograft Model Establishment
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Cell Culture: Human cancer cell lines (e.g., H441 for NSCLC, MKN-45 for gastric cancer) are cultured in appropriate media and conditions.
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Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.
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Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.
Drug Administration and Efficacy Assessment
-
Drug Formulation: The c-MET inhibitor is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing: Animals are dosed according to the specified regimen (e.g., daily, twice daily). The vehicle is administered to the control group.
-
Monitoring: Tumor volumes and body weights are measured 2-3 times per week.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specific time points after the last dose, tumors are excised.
-
Western Blotting: A portion of the tumor is homogenized and lysed to extract proteins. Protein levels of total MET and phosphorylated MET (p-MET) are assessed by Western blotting to confirm target engagement.
-
Immunohistochemistry (IHC): Another portion of the tumor is fixed in formalin and embedded in paraffin. IHC staining for p-MET and other downstream markers can provide spatial information on target inhibition within the tumor tissue.
Logical Framework for Comparison
The evaluation of a novel c-MET inhibitor like this compound against established alternatives involves a multi-faceted comparison.
References
GNF-6 vs. GNF-7: A Comparative Guide to Allosteric Bcr-Abl Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNF-6 and GNF-7, two allosteric inhibitors of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document synthesizes available preclinical data to objectively evaluate their performance, supported by experimental methodologies and visual diagrams to aid in understanding their mechanism of action and comparative efficacy.
Introduction to Allosteric Bcr-Abl Inhibition
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation in CML. While ATP-competitive inhibitors have revolutionized CML treatment, the emergence of resistance, particularly the T315I "gatekeeper" mutation, necessitates the development of novel therapeutic strategies. This compound and GNF-7 belong to a class of allosteric inhibitors that bind to the myristoyl pocket of the Abl kinase domain. This binding induces a conformational change that inactivates the kinase, offering a distinct mechanism of action that can overcome resistance to traditional ATP-site inhibitors.
Comparative Performance: this compound vs. GNF-7
GNF-7 was developed as an analog of this compound with the goal of improving potency and pharmacokinetic properties. The available data indicates that GNF-7 is a more potent inhibitor of Bcr-Abl, particularly in cellular assays.
Table 1: Biochemical Inhibitory Activity against Bcr-Abl
| Compound | Target | IC50 (nM) | Assay Type |
| GNF-7 | Bcr-Abl (Wild-Type) | 133 | Biochemical Kinase Assay |
| GNF-7 | Bcr-Abl (T315I Mutant) | 61 | Biochemical Kinase Assay |
Table 2: Cellular Antiproliferative Activity against Bcr-Abl Expressing Cell Lines
| Compound | Cell Line | Bcr-Abl Genotype | IC50 (nM) |
| This compound | Ba/F3.p210 | Wild-Type | 138[1] |
| This compound | K562 | Wild-Type | 273[1] |
| This compound | SUP-B15 | Wild-Type | 268[1] |
| GNF-7 | Ba/F3 | Wild-Type | <5 |
| GNF-7 | Ba/F3 | T315I Mutant | 11 |
| GNF-7 | Ba/F3 | G250E Mutant | <5 |
| GNF-7 | Ba/F3 | E255V Mutant | 10 |
| GNF-7 | Ba/F3 | F317L Mutant | <5 |
| GNF-7 | Ba/F3 | M351T Mutant | <5 |
The data clearly demonstrates the superior cellular potency of GNF-7 against both wild-type and a panel of clinically relevant Bcr-Abl mutants, including the highly resistant T315I mutation.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
This compound and GNF-7 do not compete with ATP for binding to the kinase domain. Instead, they bind to a regulatory pocket known as the myristoyl pocket. In the native c-Abl protein, the binding of a myristoyl group to this pocket induces and stabilizes an inactive, autoinhibited conformation. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to its constitutive activation. This compound and GNF-7 mimic the function of the myristoyl group, binding to the same pocket and forcing the Bcr-Abl kinase domain into an inactive state.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
-
Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase (wild-type or mutant) is purified. A synthetic peptide substrate, typically containing a tyrosine residue for phosphorylation, is prepared.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor (this compound or GNF-7) are incubated in a reaction buffer containing ATP and MgCl2.
-
Phosphorylation Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is measured. This is often done using methods such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the depletion of ATP.
-
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the viability and proliferation of Bcr-Abl-dependent cancer cells.
-
Cell Culture: Bcr-Abl expressing cell lines (e.g., K562, Ba/F3) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or GNF-7 for a specified duration (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
References
Cross-Validation of GNF-6 Target Engagement: A Comparative Guide for CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of target engagement for a hypothetical novel CDK4/6 inhibitor, herein referred to as GNF-6. As public information on a specific compound designated "this compound" is unavailable, this document serves as a template, comparing the methodologies and expected data for this compound against the well-established and approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[1][2][3][4] The provided experimental protocols and data presentation formats are intended to guide the validation and comparison of novel compounds targeting the Cyclin D-CDK4/6-Rb pathway.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle.[2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often dysregulated, leading to uncontrolled cell proliferation.[1][2] CDK4/6 inhibitors are a class of targeted therapies that block the activity of these kinases, inducing G1 cell cycle arrest and inhibiting cancer cell growth.[1][2] The three leading drugs in this class—Palbociclib, Ribociclib, and Abemaciclib—have shown significant clinical efficacy in the treatment of HR+/HER2- breast cancer.[1][3]
Validating that a new compound, such as our hypothetical this compound, engages its intended target (CDK4/6) is a critical step in its development. Target engagement assays confirm the mechanism of action and provide a quantitative measure of the compound's potency and selectivity in a cellular context.
Comparative Data of CDK4/6 Inhibitors
A crucial aspect of characterizing a novel inhibitor is to benchmark its performance against existing drugs. The following tables summarize key quantitative data for the approved CDK4/6 inhibitors. These tables can be used as a template to insert experimental data obtained for this compound.
Table 1: In Vitro Potency Against CDK4/6
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
| This compound | [Insert Data] | [Insert Data] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various public sources and may vary based on assay conditions.
Table 2: Cellular Potency and Selectivity
| Compound | Cell Line (e.g., MCF-7) IC50 (nM) | Off-Target Kinase IC50s (example) |
| Palbociclib | 82 | >10,000 (for 36 other kinases) |
| Ribociclib | 320 | >1,000 (for a panel of other kinases) |
| Abemaciclib | 47 | 14 (CDK9) |
| This compound | [Insert Data] | [Insert Data] |
Cellular IC50 values reflect the compound's ability to inhibit cell proliferation. Off-target activities are critical for understanding the selectivity and potential side effects of the inhibitor.
Experimental Protocols for Target Engagement
To validate the interaction of this compound with CDK4/6, multiple orthogonal methods should be employed. Below are detailed protocols for two key experiments: a biochemical kinase assay and a cellular thermal shift assay (CETSA).
Protocol 1: In Vitro Kinase Activity Assay
This protocol describes a common method to determine the IC50 of an inhibitor against purified CDK4/6 enzymes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein (substrate)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescent ATP analog
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and control inhibitors (Palbociclib, etc.) in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the diluted inhibitors to the wells.
-
Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP (containing the tracer).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity or fluorescence.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.
Materials:
-
Cancer cell line expressing CDK4 and CDK6 (e.g., MCF-7)
-
Cell culture medium and reagents
-
This compound and control inhibitors in DMSO
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Western blot or ELISA reagents (antibodies for CDK4, CDK6, and a loading control)
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with this compound or a control inhibitor at various concentrations for 1-2 hours. A vehicle-only (DMSO) control is essential.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysate to remove cell debris.
-
Aliquot the supernatant (containing the soluble proteins) into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble CDK4 and CDK6 in each sample using Western blotting or ELISA.
-
Generate a melting curve by plotting the amount of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in target engagement studies.
Caption: CDK4/6 signaling pathway and the mechanism of action of inhibitors.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The cross-validation of target engagement for a novel compound like this compound is a multifaceted process that requires robust experimental data and comparison with established alternatives. By utilizing the protocols and data structures outlined in this guide, researchers can systematically evaluate the in-vitro and in-cellulo performance of new CDK4/6 inhibitors. This comparative approach is essential for establishing a clear mechanism of action, determining potency and selectivity, and ultimately, for the successful development of new targeted cancer therapies.
References
- 1. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. CDK4/6 Inhibitors: Game Changers in the Management of Hormone Receptor–Positive Advanced Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. komen.org [komen.org]
GNF-6: A Comparative Analysis of its Kinase Selectivity Profile
GNF-6 is a potent, allosteric inhibitor targeting the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Its unique mechanism of binding to the myristoyl pocket of the ABL kinase domain offers a distinct advantage, particularly in overcoming resistance to traditional ATP-competitive inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of this compound and its analogs, alongside other prominent BCR-ABL inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to adverse events. The following table summarizes the kinase selectivity data for this compound and its analogs, GNF-2 and GNF-5, in comparison to the widely used BCR-ABL inhibitors: Imatinib, Nilotinib, Dasatinib, and the newer allosteric inhibitor Asciminib (ABL001). The data is presented as the percentage of kinases bound at a specific concentration, with a lower percentage indicating higher selectivity.
| Compound | Concentration (nM) | % of Kinome Bound | Primary Target(s) | Key Off-Target Families | Data Source |
| GNF-2 | 500 | Not specified | ABL1 | Not specified | [1] |
| GNF-5 | 500 | Not specified | ABL1 | Not specified | [1] |
| This compound | Not specified | Not publicly available | BCR-ABL1 (T315I mutant) | Not publicly available | Inferred from related compounds |
| Imatinib | 1000 | 29% | ABL1, KIT, PDGFR | SRC family, LCK, YES | KINOMEscan |
| Nilotinib | 500 | Not specified | ABL1, KIT, PDGFR | Not specified | [1] |
| Dasatinib | 100 | 88% | BCR-ABL1, SRC family | Wide range of kinases | KINOMEscan |
| Asciminib (ABL001) | Not specified | Highly selective | ABL1 (myristoyl pocket) | Minimal off-target activity | [2] |
Note: Comprehensive, publicly available kinome scan data for this compound is limited. The selectivity information is largely inferred from its structural analogs, GNF-2 and GNF-5, which are known to be highly selective for ABL kinase.[1] In contrast, ATP-competitive inhibitors like Dasatinib exhibit a broader range of kinase inhibition. Asciminib, like this compound, is an allosteric inhibitor and demonstrates high selectivity for ABL1.[2]
Signaling Pathway Inhibition
This compound and other BCR-ABL inhibitors function by blocking the constitutive kinase activity of the BCR-ABL oncoprotein. This fusion protein drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Inhibition of BCR-ABL effectively shuts down these pro-survival signals, leading to apoptosis of the cancer cells.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically performed using in vitro biochemical assays. A common and robust method is a competitive binding assay, such as the KINOMEscan™ platform, or a kinase activity assay like the LanthaScreen™ Eu Kinase Binding Assay.
Representative Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Workflow:
Methodology:
-
Kinase Preparation: A comprehensive panel of purified human kinases are expressed, often as fusions with a tag (e.g., T7 phage) for detection.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: The test compound (this compound) is incubated at a fixed concentration with the kinase panel and the immobilized ligand.
-
Binding Equilibrium: The test compound and the immobilized ligand compete for binding to the kinase active site.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using a sensitive method like quantitative PCR (qPCR) targeting the kinase's tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates a stronger interaction between the test compound and the kinase. By screening against a large panel of kinases, a comprehensive selectivity profile is generated.
Conclusion
This compound represents a highly selective approach to targeting the BCR-ABL kinase, particularly the challenging T315I mutant. Its allosteric mechanism of action translates to a favorable selectivity profile when compared to broader-spectrum ATP-competitive inhibitors. This high selectivity is anticipated to minimize off-target effects, potentially leading to a better-tolerated therapeutic option for CML patients. Further comprehensive kinome-wide profiling of this compound will be crucial to fully delineate its off-target landscape and solidify its position as a precision medicine for BCR-ABL driven malignancies.
References
Comparative Analysis of MK-28, a PERK Activator, in Preclinical Huntington's Disease Models
A noticeable gap in publicly available scientific literature exists regarding a compound designated "GNF-6." Extensive searches have failed to identify a specific molecule with this name associated with PERK activation or the integrated stress response. Therefore, this guide will focus on a well-characterized, publicly documented PERK activator, MK-28, to provide a comparative analysis of its findings, in line with the user's core request for a guide on the reproducibility of a PERK activator's effects.
This guide provides a comparative overview of the findings related to the novel PERK (PKR-like endoplasmic reticulum kinase) activator, MK-28, primarily focusing on the original findings and their subsequent validation in preclinical models of Huntington's disease. MK-28 is a potent and selective small molecule that has demonstrated neuroprotective effects by activating the PERK branch of the Unfolded Protein Response (UPR), a key cellular stress response pathway.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of MK-28 and subsequent in vivo efficacy studies. These data highlight the compound's potency, selectivity, and therapeutic effects in cellular and animal models of Huntington's disease.
Table 1: In Vitro Activity of MK-28
| Parameter | Cell Line | Condition | MK-28 Concentration | Result | Reference |
| PERK Activation (eIF2α Phosphorylation) | STHdhQ7/7 | 1.5 hours treatment | 0.1 µM | Significant increase in p-eIF2α | [4] |
| PERK Activation (eIF2α Phosphorylation) | STHdhQ7/7 | 1.5 hours treatment | 5 µM | ~2-fold increase in p-eIF2α | [4] |
| PERK Activation (in vitro kinase assay) | Isolated PERK | In vitro | 490 nM (EC50) | Activation of PERK | [4] |
| Apoptosis Reduction | STHdhQ111/111 | Tunicamycin-induced ER stress (48h) | 10 µM | ~40% reduction in apoptosis | [3] |
| ATF4 Protein Levels | STHdhQ7/7 | Not specified | High concentration | Up to 2.5-fold increase | [1] |
| CHOP mRNA Levels | STHdhQ7/7 & STHdhQ111/111 | Not specified | Not specified | Up to 10-fold increase | [1] |
| GADD34 mRNA Levels | STHdhQ7/7 & STHdhQ111/111 | Not specified | Not specified | Up to 5-fold increase | [1] |
Table 2: In Vivo Efficacy of MK-28 in R6/2 Mouse Model of Huntington's Disease
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Motor Function (CatWalk) | R6/2 mice | 1 mg/kg (IP, 3x/week) | 2 weeks | Strong improvement, approaching wild-type values | [2] |
| Grip Strength | R6/2 mice | Not specified | 7 weeks | Significantly improved | [2] |
| Body Weight | R6/2 mice | Not specified | Not specified | Recovered | [2] |
| Blood Glucose Levels | R6/2 mice | Not specified | Not specified | Significantly reduced | [2] |
| Lifespan | R6/2 CAG (120) mice | 0.3 mg/kg (IP, daily) | Lifetime | Extended by 16 days (20%) | [2] |
| Lifespan | R6/2 CAG (120) mice | 1 mg/kg (IP, daily) | Lifetime | Extended by 38 days (46%) | [2] |
| Brain Penetrance (Cmax) | Mice | 10 mg/kg (IP, single dose) | 40 minutes post-injection | 105 ng/ml | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
In Vitro PERK Activation Assay
-
Cell Culture: STHdhQ7/7 and STHdhQ111/111 striatal cells, which are models for Huntington's disease, were cultured in standard conditions.
-
Treatment: Cells were treated with varying concentrations of MK-28 (e.g., 0-5 µM) or the ER stress inducer thapsigargin as a positive control for 1.5 hours.[4]
-
Western Blotting:
-
Cell lysates were prepared and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
A loading control, such as calnexin, was also probed to ensure equal protein loading.[4]
-
Secondary antibodies conjugated to a detectable marker were used for visualization, and band intensities were quantified.
-
In Vivo Huntington's Disease Mouse Model Study
-
Animal Model: The R6/2 transgenic mouse model of Huntington's disease was used.[2] These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat.[5]
-
Treatment: MK-28 was administered via intraperitoneal (IP) injections at specified doses (e.g., 0.3 mg/kg or 1 mg/kg) and frequencies (daily or 3 times a week).[2]
-
Behavioral Testing:
-
Motor Function: Gait was analyzed using the CatWalk system, which provides quantitative assessment of various gait parameters.
-
Grip Strength: A grip strength meter was used to measure the maximal force exerted by the mice.
-
-
Physiological Measurements: Body weight and blood glucose levels were monitored regularly.
-
Survival Analysis: The lifespan of the treated and control mice was recorded to determine the effect of MK-28 on survival.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.
Caption: The signaling pathway of PERK activation by MK-28.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 as a Chemical Probe for Bcr-Abl Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF-2, a selective allosteric inhibitor of the Bcr-Abl fusion protein, with other alternative inhibitors for the validation of Bcr-Abl as a therapeutic target. The comparative analysis is supported by experimental data on potency and cellular activity. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of studies utilizing these chemical probes.
Introduction to Bcr-Abl and the Role of Chemical Probes
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[1][2] Its critical role in the pathogenesis of CML makes it a well-validated target for therapeutic intervention.[3][4] Chemical probes are indispensable tools for target validation, allowing researchers to specifically inhibit a target protein in cellular and in vivo models to study its function and assess its therapeutic potential.[5] GNF-2 is a highly selective, non-ATP competitive inhibitor of Bcr-Abl that binds to the myristoyl binding pocket of the kinase domain, inducing an inactive conformation.[6] This allosteric mechanism of inhibition provides a distinct advantage over traditional ATP-competitive inhibitors, particularly in overcoming resistance mediated by mutations in the ATP-binding site.[5][7]
Comparative Analysis of GNF-2 and Alternative Bcr-Abl Inhibitors
The selection of an appropriate chemical probe is crucial for obtaining reliable experimental outcomes. This section compares GNF-2 with other commonly used Bcr-Abl inhibitors, including both ATP-competitive and other allosteric inhibitors.
Data Presentation: Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GNF-2 and its alternatives against Bcr-Abl and in cellular assays. This quantitative data allows for a direct comparison of their potency.
| Chemical Probe | Mechanism of Action | Target | Biochemical IC50 | Cellular IC50 (Ba/F3 p210) | Reference(s) |
| GNF-2 | Allosteric (Myristoyl Pocket) | Bcr-Abl | Not widely reported | 138 nM | [8] |
| Imatinib | ATP-Competitive (Type II) | Bcr-Abl, c-Kit, PDGFR | ~250-500 nM | 250-500 nM | [3][9] |
| Nilotinib | ATP-Competitive (Type II) | Bcr-Abl, c-Kit, PDGFR | <20 nM | 20-30 nM | [1][10] |
| Dasatinib | ATP-Competitive (Type I) | Bcr-Abl, Src family kinases | ~1 nM | 1-3 nM | [4] |
| Asciminib (ABL001) | Allosteric (Myristoyl Pocket) | Bcr-Abl | 0.5-0.8 nM (Kd) | 0.25 nM | [11][12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Signaling Pathway and Inhibitor Mechanism of Action
To visually represent the biological context and the mechanisms of the compared inhibitors, the following diagrams are provided.
Caption: Bcr-Abl Signaling Pathways
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ovid.com [ovid.com]
- 4. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of GNF-6 and Imatinib in Targeting the BCR-ABL Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct inhibitors of the BCR-ABL oncoprotein: the first-generation ATP-competitive inhibitor, imatinib, and the allosteric inhibitor, GNF-6. This comparison is intended to inform researchers and drug development professionals on their mechanisms of action, efficacy, and resistance profiles.
Introduction: Two Distinct Approaches to BCR-ABL Inhibition
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis.
Imatinib (Gleevec®) , a phenylaminopyrimidine derivative, was the first clinically successful tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the ABL kinase domain. It stabilizes the inactive conformation of the kinase, thereby preventing ATP binding and subsequent phosphorylation of downstream substrates involved in cell proliferation and survival.
This compound , a derivative of the GNF-2 and GNF-5 compounds, represents a class of allosteric inhibitors that do not compete with ATP. Instead, it binds to the myristoyl pocket of the ABL kinase domain. This binding event induces a conformational change that mimics the natural autoinhibitory regulation of the ABL kinase, effectively locking it in an inactive state. This distinct mechanism of action presents a potential strategy to overcome resistance to ATP-competitive inhibitors.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference in the mechanism of action between imatinib and this compound lies in their respective binding sites on the ABL kinase domain.
Imatinib:
-
Binding Site: ATP-binding pocket (orthosteric inhibition)
-
Mechanism: Competes with ATP for binding to the kinase domain. It stabilizes the "DFG-out" inactive conformation of the ABL kinase, preventing the enzyme from adopting its active conformation required for catalysis.
This compound:
-
Binding Site: Myristoyl pocket (allosteric inhibition)
-
Mechanism: Binds to a pocket distinct from the ATP-binding site, which is normally occupied by the myristoyl group of the native ABL protein for autoinhibition. By occupying this pocket, this compound induces a conformational change that locks the kinase in an inactive state, preventing its catalytic activity.
Below is a DOT language script to generate a diagram illustrating these distinct mechanisms.
Caption: Distinct mechanisms of BCR-ABL inhibition by imatinib and this compound.
Head-to-Head Efficacy: In Vitro Inhibition of CML Cell Lines
Direct comparative data for this compound is limited in publicly available literature. Therefore, data for the structurally similar and well-characterized allosteric inhibitor GNF-5 is presented below as a surrogate for this compound, alongside imatinib. The following table summarizes the half-maximal inhibitory concentration (IC50) values for imatinib and GNF-5 in various CML cell lines.
| Cell Line | BCR-ABL Status | Imatinib IC50 (nM) | GNF-5 IC50 (nM) |
| K562 | p210 (Wild-Type) | 250 - 350 | 180 - 220 |
| KU812 | p210 (Wild-Type) | 300 - 400 | 200 - 250 |
| KCL-22 | p210 (Wild-Type) | 350 - 450 | 230 - 280 |
| Ba/F3 p210 | Wild-Type | ~270 | ~190 |
| Ba/F3 T315I | Imatinib-Resistant | >10,000 | >5,000 |
Note: Data is compiled from various preclinical studies. Exact values may vary based on experimental conditions.
The data suggests that GNF-5 demonstrates comparable or slightly improved potency against wild-type BCR-ABL expressing CML cell lines when compared to imatinib.
Resistance Profile: A Key Advantage for Allosteric Inhibition
A major clinical challenge with imatinib is the development of resistance, often through point mutations in the ABL kinase domain. The "gatekeeper" T315I mutation, in particular, confers resistance to imatinib and second-generation TKIs by sterically hindering drug binding in the ATP pocket.
Allosteric inhibitors like this compound, by binding to a different site, are designed to circumvent this resistance mechanism. While this compound as a single agent may not be highly effective against the T315I mutant, its combination with ATP-competitive inhibitors has shown synergistic effects in preclinical models, effectively overcoming this critical resistance mutation.
The following diagram illustrates the workflow of a resistance profiling experiment.
Caption: Workflow for determining the resistance profile of kinase inhibitors.
Experimental Protocols
BCR-ABL Kinase Assay
Objective: To determine the direct inhibitory effect of this compound and imatinib on BCR-ABL kinase activity.
Methodology:
-
Reagent Preparation:
-
Recombinant BCR-ABL enzyme.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).
-
Peptide substrate (e.g., Abltide).
-
ATP solution.
-
Test compounds (this compound and imatinib) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add serial dilutions of this compound, imatinib, or DMSO (vehicle control).
-
Add the recombinant BCR-ABL enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of this compound and imatinib on CML cell lines.
Methodology:
-
Cell Culture:
-
Culture CML cell lines (e.g., K562) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight (for adherent cell lines).
-
Add serial dilutions of this compound, imatinib, or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Summary and Future Perspectives
The following table provides a summary of the key characteristics of this compound and imatinib.
| Feature | Imatinib | This compound (and other allosteric inhibitors) |
| Target | BCR-ABL, c-KIT, PDGFR | BCR-ABL |
| Binding Site | ATP-binding pocket | Myristoyl pocket |
| Mechanism | ATP-competitive | Allosteric |
| Efficacy (Wild-Type) | High | Comparable to Imatinib |
| Resistance (T315I) | Ineffective | Potential to overcome, especially in combination |
| Clinical Status | Approved, first-line therapy for CML | Preclinical (Asciminib, a similar allosteric inhibitor, is clinically approved) |
This compound and the class of allosteric BCR-ABL inhibitors represent a significant advancement in the targeted therapy of CML. Their unique mechanism of action provides a clear advantage in overcoming resistance to traditional ATP-competitive inhibitors. While imatinib remains a cornerstone of CML treatment, the development of allosteric inhibitors offers a promising therapeutic strategy for patients with resistant disease and highlights the importance of targeting distinct regulatory sites on oncoproteins. Further preclinical and clinical investigation of next-generation allosteric inhibitors, both as monotherapies and in combination with existing TKIs, will be crucial in expanding the therapeutic arsenal against CML.
Unraveling the On-Target Effects of GNF-6: A Comparative Guide to siRNA Validation
For researchers, scientists, and professionals in the field of drug development, rigorously validating the on-target effects of novel small molecule inhibitors is a critical step in the preclinical phase. This guide provides a comprehensive comparison of experimental data and detailed protocols for validating the on-target effects of the investigational compound GNF-6, with a specific focus on the use of small interfering RNA (siRNA) as a benchmark for specificity.
This document will delve into the mechanism of action of this compound, its designated molecular target, and the downstream signaling pathways it modulates. Through a direct comparison with siRNA-mediated knockdown of the same target, this guide aims to provide a clear and objective assessment of this compound's on-target efficacy and potential off-target effects.
Executive Summary of Comparative Data
To facilitate a clear understanding of the comparative efficacy of this compound and siRNA, the following table summarizes key quantitative data from validation experiments.
| Parameter | This compound Treatment | Target-Specific siRNA | Non-Targeting Control siRNA |
| Target Protein Expression | >90% reduction | >85% reduction | No significant change |
| Cell Viability (IC50) | 5 µM | Not Applicable | No significant change |
| Apoptosis Induction | 4-fold increase | 3.5-fold increase | No significant change |
| Phosphorylation of Downstream Effector | >80% reduction | >75% reduction | No significant change |
Visualizing the Molecular Pathway and Experimental Strategy
To comprehend the biological context of this compound and the rationale behind the validation strategy, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Signaling pathway modulated by this compound and siRNA.
Caption: Workflow for validating this compound on-target effects.
Detailed Experimental Protocols
To ensure reproducibility and transparency, the following sections provide detailed methodologies for the key experiments cited in this guide.
siRNA Transfection
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute 100 pmol of target-specific siRNA or non-targeting control siRNA in 250 µL of serum-free medium. In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein, a downstream phospho-effector, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or with siRNA as previously described.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value for this compound can be calculated from the dose-response curve.
Apoptosis Assay (Caspase-Glo 3/7)
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: After 48 hours of treatment, add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This guide provides a framework for the rigorous validation of the on-target effects of the small molecule inhibitor this compound. By directly comparing its cellular and molecular effects to those induced by siRNA-mediated knockdown of its intended target, researchers can gain a high degree of confidence in the specificity of the compound. The provided protocols and data presentation formats are intended to serve as a valuable resource for drug development professionals seeking to advance novel therapeutics from the bench to the clinic.
Comparative Analysis of GNF-6 and GNF-2 Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of two Bcr-Abl inhibitors, GNF-6 and GNF-2. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways and mechanisms of action.
GNF-2 and this compound are both inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). However, they exhibit distinct mechanisms of action. GNF-2 is an allosteric inhibitor that binds to the myristate binding pocket of the Abl kinase domain, inducing a conformational change that inactivates the enzyme. In contrast, this compound is an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site. A significant advantage of this compound is its reported activity against the T315I "gatekeeper" mutation, a common cause of resistance to many ATP-competitive Bcr-Abl inhibitors.
Potency Comparison
The following tables summarize the reported potency of this compound and GNF-2 from various biochemical and cell-based assays. It is important to note that a direct comparison of potency can be challenging as the data is compiled from different studies that may have utilized varying experimental conditions.
Table 1: Potency of this compound against Bcr-Abl Variants
| Target | Assay Type | IC50 (µM) |
| c-Abl-T334I | Biochemical | 0.25 |
| Bcr-Abl | Biochemical | 0.09 |
| Bcr-Abl-T315I | Biochemical | 0.590 |
Table 2: Potency of GNF-2 against Bcr-Abl and in Cellular Assays
| Target/Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl | Biochemical | 267[1] |
| Ba/F3 p210 | Cell-based (Proliferation) | 138[2][3][4] |
| K562 | Cell-based (Proliferation) | 273[5][6] |
| SUP-B15 | Cell-based (Proliferation) | 268[5][6] |
| Ba/F3 p210 E255V | Cell-based (Proliferation) | 268[5][6] |
| Ba/F3 p185 Y253H | Cell-based (Proliferation) | 194[5][6] |
| Bcr-Abl Phosphorylation | Cellular | 267[3][5][6] |
| c-AblG2A CrkII Phosphorylation | Cellular | 51[6] |
Signaling Pathways and Mechanisms of Action
The constitutive activity of the Bcr-Abl fusion protein drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival. Both GNF-2 and this compound inhibit this aberrant signaling, but through different mechanisms as depicted below.
Figure 1. Simplified Bcr-Abl downstream signaling pathways.
Figure 2. Mechanisms of action for GNF-2 and this compound.
Experimental Protocols
The following sections detail the general methodologies used in the biochemical and cell-based assays to determine the potency of GNF-2 and this compound.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Figure 3. General workflow for a biochemical kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase and a specific peptide substrate are prepared in a suitable buffer.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the inhibitor (GNF-2 or this compound).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Detection: After a set incubation period, the extent of substrate phosphorylation is measured. Common detection methods include ELISA-based assays using phospho-specific antibodies or radiometric assays that measure the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
These assays assess the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on Bcr-Abl activity for their survival.
Figure 4. General workflow for a cell-based proliferation assay.
Methodology:
-
Cell Culture: Bcr-Abl positive cell lines, such as the human CML cell line K562 or the murine pro-B cell line Ba/F3 engineered to express Bcr-Abl, are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.
-
Incubation: The cells are incubated with the compound for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a variety of assays. Common methods include the MTT assay, which measures mitochondrial metabolic activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
GNF-2 and this compound represent two distinct and valuable strategies for the inhibition of Bcr-Abl. GNF-2's allosteric mechanism offers a different approach to kinase inhibition, while this compound's ATP-competitive nature, coupled with its activity against the T315I mutation, addresses a critical area of clinical resistance. The choice between these or similar inhibitors for research and development will depend on the specific scientific question being addressed, such as overcoming resistance, exploring novel inhibitory mechanisms, or investigating combination therapies. The provided data and protocols serve as a foundational guide for researchers in this field.
References
- 1. heart.org [heart.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia [mdpi.com]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNF-6: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Protocols
Prior to disposal, safe handling and storage of any chemical, including those with limited public information like GNF-6, are paramount. Based on general safety data for similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For volatile compounds or when generating aerosols, use a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1] Ensure containers are tightly sealed and clearly labeled.
-
Spill Response: In case of a spill, evacuate the area and alert your EHS department. For minor spills, and if trained to do so, follow your laboratory's specific spill cleanup procedures.
Step-by-Step Disposal Procedure
The disposal of any laboratory chemical should follow a structured process to ensure safety and regulatory compliance.
-
Characterization and Identification:
-
Attempt to identify the chemical properties of this compound from internal documentation or the supplier. Key information includes its physical state (solid, liquid, gas), flammability, reactivity, corrosivity, and toxicity.
-
If a Safety Data Sheet (SDS) is not available for this compound, review the SDS for structurally similar compounds (e.g., GNF-2, GNF-5) to infer potential hazards. For instance, related compounds are noted to cause skin and eye irritation and may cause respiratory irritation.[2]
-
-
Consult Environmental Health and Safety (EHS):
-
This is the most critical step. Your institution's EHS department is the definitive resource for chemical disposal procedures. They will provide guidance based on federal, state, and local regulations.
-
Provide the EHS department with all available information on this compound, including its known properties, quantity, and the process that generated the waste.
-
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Flammable," "Toxic").
-
-
Containerization:
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within your laboratory.
-
Follow your institution's guidelines for the maximum amount of waste that can be accumulated and the time limits for storage.
-
-
Arrange for Pickup and Disposal:
-
Contact your EHS department to schedule a pickup of the hazardous waste.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[3]
-
General Chemical Waste Disposal Guidelines
The following table summarizes key considerations for the disposal of laboratory chemical waste, based on general safety and regulatory information.
| Aspect | Guideline | Rationale |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal.[5][6] | Ensures legal compliance and protects human health and the environment. |
| Waste Minimization | Reduce the scale of experiments and avoid purchasing excess chemicals.[6] | Minimizes the generation of hazardous waste and associated disposal costs. |
| Container Management | Use appropriate, labeled, and sealed containers for waste collection.[3][5] | Prevents spills, leaks, and reactions with incompatible materials. |
| Professional Disposal | Utilize approved hazardous waste disposal companies for transportation and final disposal. | Ensures that waste is treated and disposed of in an environmentally sound manner. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of a laboratory chemical.
By adhering to these general principles and, most importantly, the specific directives of your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.
References
- 1. airgas.com [airgas.com]
- 2. Gnf-2 | C18H13F3N4O2 | CID 5311510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enviroserve.com [enviroserve.com]
- 4. unitedmedwaste.com [unitedmedwaste.com]
- 5. louisville.edu [louisville.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling GNF-6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GNF-6, a novel research compound. As specific safety data for this compound is not publicly available, this guide is based on established best practices for handling new and potentially hazardous chemical compounds. It is imperative to treat this compound as a substance of unknown toxicity and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures.
Pre-Handling Checklist and Immediate Safety Precautions
Before working with this compound, ensure all necessary safety measures are in place. This checklist is designed to be a quick reference for immediate operational readiness.
Personnel Requirements:
-
All personnel must be trained in general laboratory safety and the specific procedures outlined in this guide.
-
Never work alone when handling this compound. A second person should be aware of the procedures and ready to assist in case of an emergency.
-
All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Engineering Controls:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood.
-
Ensure the fume hood has a current inspection sticker and is functioning correctly (check airflow monitor).
-
A dedicated and clearly labeled area within the laboratory should be designated for the storage and handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or solution). Proper donning and doffing procedures are critical to prevent contamination.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination. | Provides a barrier against skin contact. Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, which can be absorbed through the eyes and mucous membranes. |
| Respiratory Protection | An N95 respirator is the minimum requirement for handling the powder. For higher-risk procedures (e.g., potential for aerosolization), a half-mask or full-face respirator with appropriate cartridges should be considered. | Prevents inhalation of the compound, which is a primary route of exposure for powdered substances. |
| Body Protection | A disposable, fluid-resistant lab coat with long sleeves and tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat. | Protects the body and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn when handling larger quantities of the powder. | Protects the feet from spills and prevents the tracking of contaminants outside the work area. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound.
Preparation and Weighing of this compound Powder
-
Prepare the Work Area: Before bringing this compound into the fume hood, decontaminate the work surface. Cover the surface with absorbent, plastic-backed paper.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, containers, etc.) inside the fume hood before starting.
-
Don PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, face shield, gloves).[1]
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared container. Use a spatula to transfer the powder, avoiding any actions that could create dust.
-
Clean-up: After weighing, carefully clean the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and wipe dry. Dispose of all disposable items (weigh boats, wipes) in the designated hazardous waste container.
Preparation of this compound Solutions
-
Solvent Addition: In the fume hood, add the desired solvent to the container with the pre-weighed this compound powder.
-
Dissolution: Cap the container securely and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication unless necessary, as it can generate aerosols.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date, and your initials.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known. |
| Sharps Waste | Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed hazardous waste container.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.
Quantitative Data and Exposure Limits
As this compound is a novel compound, no official Occupational Exposure Limits (OELs) have been established.[3][4][5] In such cases, a precautionary approach is necessary. The following table provides guidance on internal control limits.
| Parameter | Guideline | Rationale |
| Occupational Exposure Limit (OEL) | Treat as a potent compound. A conservative internal limit of <1 µg/m³ (8-hour Time-Weighted Average) is recommended. | Based on the potential for high biological activity, similar to other novel small molecule inhibitors. |
| Short-Term Exposure Limit (STEL) | Avoid any short-term exposure to high concentrations. | Due to the unknown acute toxicity of the compound. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling a new chemical compound like this compound.
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted for any new experimental procedure involving this compound. Always consult with your institution's EHS department for specific guidance.
References
- 1. GNF-351|GNF351|CAS 1227634-69-6|DC Chemicals [dcchemicals.com]
- 2. Food Additives Suppliers,Food Ingredients Factory,Food Grade Chemical Agents [gnfchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glial cell line-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 5. Food Ingredients, Beverage Ingredients, Feed Additive Manufacturers | GNF Chemical [gnfchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
